molecular formula C8H6Br2O B097053 3-Bromophenacyl bromide CAS No. 18523-22-3

3-Bromophenacyl bromide

Cat. No.: B097053
CAS No.: 18523-22-3
M. Wt: 277.94 g/mol
InChI Key: MZBXSQBQPJWECM-UHFFFAOYSA-N
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Description

3-Bromophenacyl bromide is a useful research compound. Its molecular formula is C8H6Br2O and its molecular weight is 277.94 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(3-bromophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBXSQBQPJWECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334077
Record name 3-Bromophenacyl bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18523-22-3
Record name 3-Bromophenacyl bromide
Source EPA DSSTox
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Record name 2-bromo-1-(3-bromophenyl)ethan-1-one
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Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 3-Bromophenacyl Bromide as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromophenacyl bromide (3-BPB) is a bifunctional electrophilic reagent widely utilized in biochemical and pharmacological research as a potent alkylating agent. Its utility stems from the presence of two reactive centers: a highly labile α-bromine atom and a carbonyl group, which renders the adjacent carbon susceptible to nucleophilic attack. This guide provides a comprehensive overview of the mechanism of action of 3-BPB, detailing its chemical reactivity, specificity towards amino acid residues, and its application as an enzyme inhibitor. This document includes quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its molecular interactions and to aid in the design of future experiments.

Introduction

This compound, with the chemical formula C₈H₆Br₂O, is a crystalline solid that serves as a valuable tool in chemical biology and drug discovery.[1] Its primary significance lies in its capacity to act as an alkylating agent, covalently modifying nucleophilic residues in biomolecules, particularly proteins.[1] This irreversible modification allows for the probing of active sites of enzymes, the elucidation of protein structure-function relationships, and the development of enzyme inhibitors. A notable application of 3-BPB and its isomers is the inhibition of phospholipase A2 (PLA2), an enzyme family crucial in inflammatory processes, by alkylating a key histidine residue in the active site.[1][2]

Chemical Properties and Reactivity

The reactivity of 3-BPB is conferred by its chemical structure, which features two electrophilic centers. The bromine atom on the α-carbon is an excellent leaving group, making this position highly susceptible to nucleophilic substitution (SN2) reactions.[1] The adjacent carbonyl group further enhances the electrophilicity of the α-carbon. Common nucleophiles that react with 3-BPB include amines, thiols, and the imidazole side chain of histidine.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 18523-22-3[1]
Molecular Formula C₈H₆Br₂O
Molecular Weight 277.94 g/mol [1]
Appearance White to light yellow crystalline powder
Melting Point 49.0 to 53.0 °C

Mechanism of Alkylation

The primary mechanism of action of 3-BPB as an alkylating agent is through a bimolecular nucleophilic substitution (SN2) reaction. A nucleophilic amino acid residue in a protein attacks the α-carbon of 3-BPB, displacing the bromide ion and forming a stable covalent bond.

Alkylation_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products 3-BPB This compound TS [Protein-Nu---C(H2)---Br]‡ 3-BPB->TS Nucleophile Protein-Nu: Nucleophile->TS SN2 Attack Alkylated_Protein Protein-Nu-CH2-CO-Ph(3-Br) TS->Alkylated_Protein Covalent Bond Formation Bromide_Ion Br⁻ TS->Bromide_Ion Leaving Group Departure PLA2_Inhibition_Pathway Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid Hydrolysis PLA2_active Active Phospholipase A2 (with His48) PLA2_active->Arachidonic_Acid Catalyzes PLA2_inactive Inactive Alkylated PLA2 PLA2_active->PLA2_inactive Irreversible Inhibition Inflammatory_Mediators Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) Arachidonic_Acid->Inflammatory_Mediators Inflammation Inflammation Inflammatory_Mediators->Inflammation 3-BPB This compound 3-BPB->PLA2_inactive Alkylation of His48 Inhibition_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Analysis Reagents Prepare Enzyme, Substrate, and 3-BPB dilutions Preincubation Pre-incubate Enzyme with 3-BPB Reagents->Preincubation Initiation Add Substrate Preincubation->Initiation Measurement Monitor Reaction Progress Initiation->Measurement Data_Analysis Calculate Reaction Rates and Determine IC50 Measurement->Data_Analysis

References

Spectroscopic Profile of 3-Bromophenacyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-Bromophenacyl bromide (2-bromo-1-(3-bromophenyl)ethanone), a versatile reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules.[1] The proton (¹H) and carbon-13 (¹³C) NMR data for this compound are presented below. The ¹H NMR spectrum is characterized by signals in the aromatic region corresponding to the substituted phenyl ring and a singlet for the methylene protons adjacent to the carbonyl group.[1]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ) [ppm] Description Chemical Shift (δ) [ppm]
8.12t, J = 1.83 Hz, 1H190.4
7.92-7.89m, 1H136.5
7.75-7.72m, 1H135.1
7.38t, J = 7.9 Hz, 1H129.3
4.42s, 2H125.9
123.3
30.3

Source: Supporting Information for "A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo" (2014)[2]

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.[1]

Table 2: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode
1680 - 1700C=O Stretch
3000 - 3100Aromatic C-H Stretch
2850 - 2960Aliphatic C-H (-CH₂) Stretch
550 - 750C-Br Stretch

Source: BenchChem (2024)[1]

Mass Spectrometry (MS) Data

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. Due to the presence of two bromine atoms, the mass spectrum of this compound exhibits a characteristic isotopic pattern for the molecular ion peak, with M, M+2, and M+4 peaks.

Table 3: Mass Spectrometry Data for this compound

m/z Assignment
276, 278, 280[M]⁺ (Molecular ion)
183, 185[M - CH₂Br]⁺
155, 157[M - Br - CO]⁺
76[C₆H₄]⁺

Experimental Protocols

The following sections describe generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the bromination of 3'-bromoacetophenone.[1]

Procedure:

  • To a solution of 3'-bromoacetophenone in a suitable solvent (e.g., glacial acetic acid), elemental bromine is added dropwise at a controlled temperature (typically below 20°C).

  • The reaction mixture is stirred until the reaction is complete, which can be monitored by thin-layer chromatography.

  • Upon completion, the mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., 50% ethanol) to remove impurities.[1]

  • Further purification can be achieved by recrystallization from a solvent such as 95% ethanol.[1]

NMR Spectroscopy

Sample Preparation:

A small amount of the purified this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard.

Data Acquisition:

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons.

Infrared (IR) Spectroscopy

Sample Preparation:

A gas-phase infrared spectrum can be obtained. Alternatively, a solid sample can be prepared as a KBr pellet or a Nujol mull.

Data Acquisition:

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry

Sample Preparation:

The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

Data Acquisition:

Electron ionization (EI) is a common method for this type of compound. The instrument is set to scan a suitable mass range (e.g., m/z 50-350) to detect the molecular ion and fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Confirmation Synthesis Synthesis of this compound Purification Purification (Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation NMR_Data ¹H: Chemical Shifts, Multiplicities, J-couplings ¹³C: Chemical Shifts NMR->NMR_Data IR_Data Vibrational Frequencies (e.g., C=O, C-Br) IR->IR_Data MS_Data Molecular Ion (M⁺) Isotopic Pattern (M+2) Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

References

Solubility and stability of 3-Bromophenacyl bromide in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 3-Bromophenacyl Bromide in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS 18523-22-3) is a versatile bifunctional reagent widely utilized in organic synthesis and as a covalent modifier in biochemical studies, notably as an inhibitor of enzymes like phospholipase A2.[1] Its utility is predicated on its high reactivity, stemming from two electrophilic centers susceptible to nucleophilic attack.[1] This inherent reactivity, particularly the lability of the α-bromine atom, dictates its solubility and stability profiles in various laboratory solvents.[1] This guide provides a comprehensive overview of the solubility characteristics and stability considerations for this compound, supported by detailed experimental protocols for its assessment.

Core Chemical Properties

This compound is a solid organic compound.[2][3] Its structure, featuring a brominated phenyl ring and a brominated acyl group, makes it a potent alkylating agent.[1][3] The primary mode of reaction is nucleophilic substitution, where the α-bromine atom acts as a leaving group.[1] This reactivity is a critical factor influencing its stability in different solvent environments.

Solubility Profile

While precise quantitative solubility data (e.g., g/100 mL) is not extensively published, a qualitative understanding can be derived from its use in synthesis and purification protocols. The compound's polarity, due to the carbonyl group and bromine atoms, allows for solubility in a range of organic solvents.

Table 1: Qualitative Solubility of this compound

Solvent ClassCommon SolventsSolubilityRationale & Citation
Water Water (H₂O)InsolubleThe molecule's overall nonpolar character from the benzene ring and low capacity for hydrogen bonding leads to poor aqueous solubility.[4]
Polar Protic Methanol (MeOH), Ethanol (EtOH)Soluble, especially when heatedUsed for recrystallization, indicating moderate to high solubility at elevated temperatures and lower solubility at room temperature.[1][5] Reactivity is a concern (see Stability section).
Polar Aprotic Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleThese solvents are effective at dissolving polar organic compounds. Acetonitrile and DMF are noted as suitable media for reactions involving this reagent.[1]
Halogenated Dichloromethane (DCM), Chloroform (CHCl₃)SolubleCommonly used as solvents for reactions and purification (e.g., column chromatography, recrystallization), indicating good solubility.[1]
Nonpolar Hexane, Petroleum EtherSlightly Soluble / InsolubleUsed as anti-solvents or for washing during purification, indicating low solubility.[5]
Ethers Diethyl Ether (Et₂O)SolubleEther is used as a solvent during the synthesis of the related phenacyl bromide, suggesting good solubility.[5]

Stability and Reactivity in Solvents

The stability of this compound is inversely related to the nucleophilicity and protic nature of the solvent. As a potent electrophile, it will readily react with nucleophilic solvents or dissolved nucleophiles.[1]

Key Stability Considerations:

  • General Instability : Even as a solid, the related phenacyl bromide is known to discolor and degrade upon standing.[5] For maximum stability, this compound should be stored in airtight, light-resistant containers under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Reactivity with Nucleophiles : It readily reacts with common nucleophiles such as amines, thiols, and alkoxides.[1]

  • Solvent Effects on Reactivity : Nucleophilic substitution reactions involving this compound are often faster in polar aprotic solvents (e.g., DMF) than in polar protic solvents (e.g., methanol).[1] Polar protic solvents can solvate and stabilize the nucleophile through hydrogen bonding, potentially reducing its reactivity.[6][7]

Table 2: Stability and Reactivity of this compound in Common Solvents

Solvent ClassCommon SolventsStability ProfileDegradation Pathway / Reaction Type
Polar Protic Water, Methanol, EthanolUnstable / Reactive Prone to solvolysis (a nucleophilic substitution where the solvent is the nucleophile). For example, reaction with methanol yields a methoxy-substituted product.[1][8]
Polar Aprotic DMF, DMSO, AcetonitrileGenerally Stable (if pure) These solvents are non-nucleophilic and provide a stable medium for reactions with other nucleophiles. However, trace water or other nucleophilic impurities can cause degradation.[6]
Halogenated Dichloromethane, ChloroformStable These are non-protic, non-nucleophilic solvents and are commonly used for reactions and storage of solutions for short-term use.[1]
Nonpolar Hexane, TolueneStable These solvents are inert and do not promote the ionization or nucleophilic attack required for degradation.

Experimental Protocols

Protocol for Qualitative Solubility Assessment

This protocol allows for a systematic determination of a compound's solubility in various solvents.[9][10][11]

Materials:

  • This compound

  • Small test tubes (13x100 mm)

  • Glass stirring rods

  • Graduated pipettes or micropipettes

  • Solvents: Deionized Water, 5% NaOH (aq), 5% HCl (aq), Methanol, Dichloromethane, Hexane.

Procedure:

  • Initial Solvent Test : To a small test tube, add approximately 25 mg of this compound.

  • Add 0.75 mL of the first solvent (e.g., water) in three 0.25 mL portions.

  • After each addition, vigorously shake or stir the mixture with a glass rod for at least 60 seconds.[10]

  • Observation : Record whether the compound is soluble (dissolves completely), partially soluble, or insoluble (remains as a solid).[10]

  • Repeat : Use a fresh, clean test tube to repeat steps 1-4 for each solvent to be tested.

  • Acid/Base Reactivity : For the test tubes containing 5% NaOH and 5% HCl, observe for any reaction (e.g., color change, gas evolution) in addition to solubility. Solubility in aqueous base or acid indicates the presence of an acidic or basic functional group, respectively.[11][12]

Protocol for Quantitative Stability Assessment via LC-MS

This protocol determines the rate of degradation of this compound in a given solvent over time.[13]

Materials:

  • This compound

  • HPLC-grade solvents (e.g., Methanol, Acetonitrile, Water)

  • Volumetric flasks and autosampler vials

  • LC-MS system with a suitable C18 column

  • Incubator or water bath set to a controlled temperature (e.g., 37°C).

Procedure:

  • Stock Solution Preparation : Prepare a 10 mM stock solution of this compound in a stable solvent like acetonitrile.[13]

  • Working Solution Preparation : In separate autosampler vials, dilute the stock solution to a final concentration of 5-10 µM in the test solvents (e.g., Methanol, 50:50 Acetonitrile/Water, buffered aqueous solution).[13]

  • Time Zero (t=0) Sample : Immediately after preparation, take an aliquot from each vial, quench the reaction by diluting it in a stable solvent mixture (e.g., 100% acetonitrile), and analyze it via LC-MS. This provides the initial concentration.

  • Incubation : Place the vials in an incubator at a constant temperature (e.g., 37°C).

  • Time-Point Sampling : At specified time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial, quench as in step 3, and analyze by LC-MS.[13]

  • Data Analysis : For each time point, determine the peak area of the this compound parent compound. Plot the natural log of the peak area versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t₁/₂) can be calculated as 0.693/k.

Workflow and Logic Diagrams

The following diagram illustrates a standard workflow for evaluating the solubility and stability of a reactive intermediate like this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment qual_sol Qualitative Screening (Protocol 4.1) (Water, MeOH, DCM, Hexane) is_soluble Is compound sufficiently soluble for application? qual_sol->is_soluble quant_sol Quantitative Analysis (Shake-Flask Method) Determine mg/mL is_soluble->quant_sol Yes stop_insoluble END: Insoluble / Unsuitable is_soluble->stop_insoluble No sol_report Solubility Profile quant_sol->sol_report stability_setup Prepare Solutions in Selected Solvents sol_report->stability_setup final_report Final Report sol_report->final_report stability_study Time-Course Incubation (Protocol 4.2) (e.g., 0, 1, 4, 24h at 37°C) stability_setup->stability_study lcms_analysis LC-MS Analysis of Aliquots stability_study->lcms_analysis data_analysis Calculate Degradation Rate and Half-Life (t½) lcms_analysis->data_analysis stability_report Stability Profile data_analysis->stability_report stability_report->final_report start Compound: This compound start->qual_sol

Caption: Workflow for Solubility and Stability Profiling.

This guide provides a foundational understanding of the solubility and stability of this compound. Due to its high reactivity, careful solvent selection is paramount for its successful use in synthesis and research. The provided protocols offer a robust framework for researchers to quantitatively assess these properties for their specific applications.

References

The Versatility of 3-Bromophenacyl Bromide: A Gateway to Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromophenacyl bromide, a bifunctional electrophilic reagent, has emerged as a cornerstone in synthetic organic chemistry, particularly in the construction of diverse and complex heterocyclic scaffolds. Its inherent reactivity, stemming from the presence of both a reactive α-bromo ketone and a substituted phenyl ring, allows for a wide array of cyclization reactions. This technical guide provides a comprehensive overview of the utility of this compound as a precursor for the synthesis of various heterocyclic compounds, with a focus on thiazoles, imidazo[2,1-b]oxazoles, and imidazo[1,2-a]pyridines. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the design and execution of novel synthetic strategies. The biological significance of the resulting heterocyclic frameworks underscores their potential in drug discovery and development.

I. Synthesis of Thiazole Derivatives: The Hantzsch Reaction

The Hantzsch thiazole synthesis is a classic and widely employed method for the construction of the thiazole ring. The reaction typically involves the condensation of an α-haloketone, such as this compound, with a thioamide-containing compound, most commonly thiourea, to yield 2-aminothiazoles.

Quantitative Data for Hantzsch Thiazole Synthesis
ProductThio-componentCatalystSolventTemp. (°C)TimeYield (%)Reference
4-(3-Bromophenyl)-1,3-thiazol-2-amineThioureaNoneTetrahydrofuranRoom Temp.-High[1]
4-(4-Bromophenyl)-thiazol-2-amineThioureaCopper Silicate (10 mol%)Ethanol78-High[2]
Substituted 2-amino-4-arylthiazolesThiourea/ThioacetamideBu4NPF6 (10 mol%)MethanolRoom Temp.15 minExcellent[3]
Experimental Protocol: Synthesis of 4-(3-Bromophenyl)-1,3-thiazol-2-amine[1]
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) and thiourea (1.2 mmol) in tetrahydrofuran (THF).

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, the product is typically isolated by filtration and can be purified by recrystallization from a suitable solvent like ethanol to afford the pure 4-(3-bromophenyl)-1,3-thiazol-2-amine.

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Thiazole_Synthesis reagents This compound + Thiourea reaction Reaction Mixture reagents->reaction solvent Solvent (e.g., THF, Ethanol) solvent->reaction conditions Reaction Conditions (e.g., Room Temp, Reflux) conditions->reaction workup Work-up (e.g., Filtration, Extraction) reaction->workup purification Purification (e.g., Recrystallization) workup->purification product 4-(3-Bromophenyl)-2-aminothiazole purification->product

Caption: General workflow for the Hantzsch synthesis of 4-(3-bromophenyl)-2-aminothiazole.

II. Synthesis of Imidazo[2,1-b]oxazoles via Domino Reaction

A notable application of this compound is in the microwave-assisted synthesis of 2-(3-bromophenyl)imidazo[2,1-b]oxazole from 2-nitroimidazole. This transformation proceeds through an efficient domino reaction mechanism.

Quantitative Data for Imidazo[2,1-b]oxazole Synthesis
ProductReactantsBaseSolventTemp. (°C)TimeYield (%)Reference
2-(3-Bromophenyl)imidazo[2,1-b]oxazoleThis compound, 2-NitroimidazoleK2CO3DMF1502 h71[4]
Experimental Protocol: Microwave-Assisted Synthesis of 2-(3-Bromophenyl)imidazo[2,1-b]oxazole[4]
  • Reaction Setup: In a microwave tube, suspend potassium carbonate (1.1 mmol), this compound (1 mmol), and 2-nitroimidazole (1 mmol) in dimethylformamide (DMF) (2 mL).

  • Microwave Irradiation: Irradiate the reaction mixture at 150 °C for 2 hours in a microwave reactor.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (30 mL) and extract twice with a saturated aqueous solution of lithium chloride.

  • Isolation and Purification: Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Suspend the solid residue in methanol (2 mL) and filter to afford the 2-(3-bromophenyl)imidazo[2,1-b]oxazole product as a pale brown solid.

Domino Reaction Mechanism for Imidazo[2,1-b]oxazole Synthesis

Domino_Reaction cluster_reactants Reactants cluster_steps Reaction Steps cluster_intermediates Intermediates 3-BPB 3-Bromophenacyl Bromide N_Alkylation N-Alkylation 3-BPB->N_Alkylation 2-NI 2-Nitroimidazole 2-NI->N_Alkylation Intermediate1 1-(3-Bromophenacyl)- 2-nitroimidazole N_Alkylation->Intermediate1 Deprotonation Base-promoted Deprotonation Enolate Enolate Intermediate Deprotonation->Enolate Cyclization Intramolecular SNAr Cyclization Product 2-(3-Bromophenyl)imidazo[2,1-b]oxazole Cyclization->Product Intermediate1->Deprotonation Enolate->Cyclization

Caption: Domino reaction pathway for the synthesis of 2-(3-bromophenyl)imidazo[2,1-b]oxazole.

III. Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with significant biological activities. A common synthetic route involves the reaction of a 2-aminopyridine with an α-haloketone like this compound.

Quantitative Data for Imidazo[1,2-a]pyridine Synthesis
ProductReactantsBaseSolventTemp. (°C)TimeYield (%)Reference
2-(4-Bromophenyl)imidazo[1,2-a]pyridine2-Aminopyridine, 4-Bromophenacyl bromideNaHCO3Ethanol806 h76[5]
2-Phenylimidazo[1,2-α]pyridineAcetophenone, [Bmim]Br3, 2-AminopyridineNa2CO3Solvent-freeRoom Temp.40 min82[6]
Substituted Imidazo[1,2-a]pyridines2-Aminopyridine, Substituted Phenacyl Bromides-EthanolReflux--[7]
Experimental Protocol: Synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine[5]
  • Reaction Setup: In a 50 mL three-neck flask, combine 2-aminopyridine (11 mmol), 4-bromophenacyl bromide (11 mmol), and sodium hydrogen carbonate (14 mmol). Replace the air in the flask with nitrogen.

  • Reaction Execution: Add ethanol (10 mL) to the mixture and heat with stirring at 80 °C for six hours.

  • Work-up and Isolation: After stirring, add water to the mixture and collect the resulting solid by suction filtration.

  • Purification: Wash the obtained solid with water and then methanol to yield the target 2-(4-bromophenyl)imidazo[1,2-a]pyridine as a white solid.

Logical Relationship in Imidazo[1,2-a]pyridine Synthesis

Imidazopyridine_Synthesis Start Starting Materials Reagent1 2-Aminopyridine Start->Reagent1 Reagent2 This compound Start->Reagent2 Reaction Cyclocondensation Reagent1->Reaction Reagent2->Reaction Intermediate N-Phenacylpyridinium Intermediate Reaction->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product 2-(3-Bromophenyl)imidazo[1,2-a]pyridine Cyclization->Product

Caption: Key steps in the synthesis of 2-(3-bromophenyl)imidazo[1,2-a]pyridine.

IV. Biological Activities of Synthesized Heterocycles

Heterocyclic compounds derived from this compound often exhibit a wide range of biological activities, making them attractive targets for drug discovery.

  • Thiazole Derivatives: Thiazole-containing compounds are known for a broad spectrum of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, antimalarial, antitubercular, antidiabetic, antioxidant, anticonvulsant, and anticancer activities.[8] For instance, certain thiazole derivatives have shown promising anticancer activity against human breast cancer cell lines (MCF-7) and liver cancer cell lines (HepG2).[9] Specifically, a 4-(4-bromophenyl)-thiazol-2-amine derivative demonstrated moderate cytotoxic activity against MCF-7 and HepG2 cancer cell lines.[9]

  • Imidazo[2,1-b]oxazole Derivatives: The imidazo[2,1-b]oxazole scaffold is present in various pharmaceutically interesting compounds with activities such as p38 MAP kinase inhibition and RAF kinase inhibition.[4] A dihydro derivative of this skeleton is the core of the antitubercular drug delamanid.[4]

  • Imidazo[1,2-a]pyridine Derivatives: This class of compounds has been investigated for various therapeutic applications. For example, some imidazopyridine-benzimidazole conjugates have shown antiproliferative activity against human cervical (Hela), lung (A549), prostate (DU-145), and melanoma (B-16) cancer cell lines.[10] Other derivatives have been studied for their potential as anticancer and antimicrobial agents.[11]

This compound stands out as a highly valuable and versatile precursor in the synthesis of a multitude of heterocyclic compounds. The methodologies presented in this guide, including the Hantzsch thiazole synthesis and various cyclocondensation reactions, offer efficient pathways to novel molecular architectures. The significant biological activities associated with the resulting thiazoles, imidazo[2,1-b]oxazoles, and imidazo[1,2-a]pyridines highlight the importance of this compound in the field of medicinal chemistry and drug development. This guide serves as a practical resource for researchers aiming to leverage the synthetic potential of this key building block in their pursuit of new therapeutic agents.

References

An In-depth Technical Guide on the Role of 3-Bromophenacyl Bromide in the Study of Enzyme Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromophenacyl bromide (3-BPB) and its structural isomer, p-bromophenacyl bromide (p-BPB), are invaluable chemical tools in the field of enzymology, particularly for elucidating enzyme mechanisms and for probing the structure and function of active sites. These α-haloketones are potent, irreversible inhibitors of a variety of enzymes, most notably phospholipase A2 (PLA2). Their utility stems from their ability to act as affinity labels, covalently modifying specific nucleophilic amino acid residues within an enzyme's active site, leading to inactivation. This guide provides a comprehensive overview of the application of 3-BPB and its congeners in enzyme mechanism studies, with a focus on PLA2, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Mechanism of Action: Covalent Modification

The primary mechanism by which bromophenacyl bromides inhibit enzymes is through covalent modification of active site residues.[1] The α-carbon of the phenacyl bromide moiety is highly electrophilic and susceptible to nucleophilic attack by amino acid side chains. In the case of phospholipase A2, a critical histidine residue in the active site has been identified as the primary target of modification.[1][2] The reaction is a classic example of an SN2 nucleophilic substitution, where the nucleophilic side chain (e.g., the imidazole nitrogen of histidine or the thiol group of cysteine) attacks the α-carbon, displacing the bromide ion and forming a stable covalent bond. This irreversible modification alters the three-dimensional structure of the active site, thereby abolishing catalytic activity.[2][3]

The rate of this inactivation is pH-dependent, which can provide valuable information about the pKa of the targeted residue. For the inactivation of Naja naja naja phospholipase A2 by p-bromophenacyl bromide, the rate of inactivation is dependent on a residue with a pKa of 6.9, consistent with a histidine residue.[1]

Covalent Modification of Histidine by this compound reagent This compound C₈H₆Br₂O intermediate Enzyme-Inhibitor Complex (Non-covalent) reagent->intermediate Reversible Binding enzyme Enzyme Active Site (with nucleophilic His) enzyme->intermediate product Covalently Modified Enzyme (Inactive) intermediate->product Irreversible Covalent Bond Formation

Figure 1: General mechanism of enzyme inactivation by this compound.

Quantitative Analysis of Enzyme Inhibition

The irreversible inhibition by bromophenacyl bromides is typically a time- and concentration-dependent process. While specific kinetic constants such as the inhibitor affinity constant (Ki) and the maximal rate of inactivation (kinact) are not always readily available in the literature for 3-BPB, the inhibitory effects have been quantified in various studies using its more commonly studied isomer, p-bromophenacyl bromide. The following table summarizes key quantitative findings on the inhibition of phospholipase A2.

Enzyme SourceInhibitorConcentrationEffectReference
Rat Neutrophils (membranous fraction)p-Bromophenacyl bromide10 µMSignificant inhibition of fMet-Leu-Phe-induced PLA2 activity[4]
Murine Primary Splenocytesp-Bromophenacyl bromide1 µM>90% inhibition of IL-2 secretion (downstream of PLA2)[5]
Hippocampal SlicesBromophenacyl bromide (isomer not specified)50 µMLarge reduction in the magnitude of long-term potentiation (LTP)[6]
Naja naja naja venomp-Bromophenacyl bromide0.1 mMPseudo-first-order inactivation with a rate dependent on a residue with pKa = 6.9[1]

Experimental Protocols

The study of enzyme inhibition by this compound involves a multi-step process, from preparing the necessary reagents to performing the kinetic analysis. Below is a representative experimental protocol for studying the inhibition of phospholipase A2.

1. Materials and Reagents:

  • Enzyme: Purified phospholipase A2 (e.g., from snake venom or pancreas).

  • Inhibitor Stock Solution: A 10 mM stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or ethanol).

  • Substrate: A phospholipid substrate, such as lecithin or a synthetic phospholipid like 1,2-bis(heptanoylthio)glycerophosphocholine.

  • Assay Buffer: A buffer appropriate for the enzyme's optimal activity, for example, 100 mM Tris-HCl buffer, pH 7.5, containing 10 mM CaCl₂.

  • Detection Reagents: Depending on the assay method, this could include a pH indicator (e.g., phenol red for a colorimetric assay) or a fluorogenic probe.

2. Enzyme Activity Assay (Colorimetric Method): A common method for measuring PLA2 activity is a colorimetric assay that detects the fatty acids produced during the hydrolysis of phospholipids.

  • Substrate Preparation: Prepare a substrate solution consisting of 3.5 mM lecithin, 3 mM sodium deoxycholate, 100 mM NaCl, 10 mM CaCl₂, and 0.055 mM phenol red in deionized water. Adjust the pH to the desired value (e.g., 7.6).

  • Assay Procedure:

    • To a cuvette, add 1 ml of the substrate solution.

    • Add a small volume (e.g., 10 µl) of the enzyme solution to initiate the reaction.

    • Monitor the decrease in absorbance at 558 nm over time (e.g., for 5 minutes). The decrease in absorbance corresponds to the drop in pH due to the liberation of fatty acids.

3. Inhibition Kinetics Study: To study the irreversible inhibition, the enzyme is pre-incubated with the inhibitor for various times before measuring the residual activity.

  • Inactivation Reaction:

    • In a series of tubes, pre-incubate the enzyme (e.g., 0.02 µg/µl) with different concentrations of this compound (e.g., 0-100 µM) in the assay buffer at room temperature.

    • At specific time points (e.g., 0, 5, 10, 20, 30 minutes), take an aliquot of the enzyme-inhibitor mixture.

  • Measurement of Residual Activity:

    • Dilute the aliquot into the substrate solution to a final volume where the inhibitor concentration is negligible, effectively stopping the inactivation reaction.

    • Immediately measure the initial rate of the reaction as described in the enzyme activity assay.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. For a pseudo-first-order inactivation, this should yield a straight line with a slope equal to the negative of the apparent inactivation rate constant (kobs).

    • The relationship between kobs and the inhibitor concentration can be analyzed to determine the kinetic constants Ki and kinact.

Experimental Workflow for Enzyme Inhibition Study cluster_prep Preparation cluster_incubation Inactivation cluster_assay Activity Measurement cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution incubate Pre-incubate Enzyme with 3-BPB (Varying concentrations and times) prep_enzyme->incubate prep_inhibitor Prepare 3-BPB Stock Solution prep_inhibitor->incubate prep_substrate Prepare Substrate and Assay Buffer measure Measure Residual Enzyme Activity (e.g., Colorimetric Assay) prep_substrate->measure aliquot Take Aliquots at Time Points incubate->aliquot aliquot->measure plot Plot ln(% Activity) vs. Time measure->plot calculate Determine Kinetic Constants (k_obs, k_inact, K_i) plot->calculate

Figure 2: Workflow for studying enzyme inhibition by this compound.

Application in Signaling Pathway Elucidation

The inhibition of PLA2 by this compound has been instrumental in dissecting its role in various cellular signaling pathways. PLA2 is a key enzyme in the arachidonic acid cascade, which leads to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. By using 3-BPB to block PLA2 activity, researchers can investigate the downstream consequences of this inhibition, thereby clarifying the role of PLA2 in processes like inflammation, neurotransmission, and host defense.[7][8][9]

For example, studies have shown that p-bromophenacyl bromide inhibits the release of arachidonic acid and the subsequent synthesis of prostaglandins in uterine homogenates.[7][8] This demonstrates the utility of this inhibitor in confirming the enzymatic steps in a signaling pathway.

PLA2 Signaling Pathway and Inhibition by 3-BPB stimulus Inflammatory Stimulus pla2 Phospholipase A2 (PLA2) stimulus->pla2 Activates membrane Membrane Phospholipids membrane->pla2 aa Arachidonic Acid pla2->aa Hydrolyzes cox Cyclooxygenase (COX) aa->cox lox Lipoxygenase (LOX) aa->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammatory Response prostaglandins->inflammation leukotrienes->inflammation bpb This compound bpb->pla2 Inhibits

Figure 3: Inhibition of the arachidonic acid cascade by this compound.

Conclusion

This compound and its analogs are powerful tools for the study of enzyme mechanisms. Their ability to act as site-specific, irreversible inhibitors allows for the identification of critical active site residues and the elucidation of an enzyme's role in complex biological pathways. While much of the detailed kinetic work has been performed with the p-bromo isomer, the chemical principles and experimental approaches are directly applicable to this compound. A thorough understanding of the kinetics and mechanism of inhibition, as outlined in this guide, is essential for the effective application of these reagents in biochemical and pharmaceutical research.

References

Unveiling the Mechanism: 3-Bromophenacyl Bromide as a Potent Phospholipase A2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Published: December 24, 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental validation of 3-Bromophenacyl bromide (3-BPB), a well-established inhibitor of phospholipase A2 (PLA2) enzymes. PLA2s are critical enzymes in cellular signaling, inflammation, and various pathological processes, making them a key target for therapeutic intervention. 3-BPB serves as a valuable tool for studying the physiological roles of PLA2 and as a reference compound in the development of novel anti-inflammatory agents. This document details the covalent modification of the active site of PLA2 by 3-BPB, summarizes key quantitative data from inhibitory studies, outlines detailed experimental protocols for assessing its activity, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction: The Significance of Phospholipase A2 Inhibition

Phospholipase A2 (PLA2) enzymes are a superfamily of esterases that catalyze the hydrolysis of the sn-2 fatty acyl bond of glycerophospholipids, releasing a free fatty acid, predominantly arachidonic acid, and a lysophospholipid.[1] These products are precursors to a vast array of bioactive lipid mediators, including prostaglandins and leukotrienes, collectively known as eicosanoids, which are pivotal in inflammation, immunity, and cellular signaling.[1][2] Given their central role in these processes, the inhibition of PLA2 has been a major focus for the development of therapeutics for a wide range of inflammatory diseases.

This compound (3-BPB), also commonly referred to as p-bromophenacyl bromide (pBPB), has been instrumental as a classic, potent, and irreversible inhibitor of many PLA2 isoforms. Its well-characterized mechanism of action makes it an indispensable tool for researchers investigating the downstream effects of PLA2 activation.

Mechanism of Action: Covalent Modification of the Active Site

The inhibitory effect of 3-BPB on PLA2 is primarily attributed to its ability to act as a covalent, active-site-directed inhibitor. The key to its mechanism lies in the alkylation of a critical histidine residue within the catalytic site of the enzyme.

Reaction of phospholipase A2 with this compound results in the nearly complete and irreversible loss of enzymatic activity.[3] This inactivation is due to the specific chemical modification of a histidine residue, identified as His48 in many PLA2 isoforms, within the enzyme's active site.[3][4] The rate of this inactivation is dependent on pH, with a pKa of 6.9, which is consistent with the involvement of a histidine residue.[3]

X-ray crystallography studies of PLA2 co-crystallized with 3-BPB have provided definitive structural evidence for this covalent modification.[4][5] These studies clearly show the inhibitor molecule covalently bound to the Nε2 atom of the His48 side chain.[4] This modification sterically hinders the binding of the phospholipid substrate and disrupts the catalytic machinery of the enzyme. Interestingly, the binding of 3-BPB can also induce conformational changes in other regions of the enzyme, such as the Ca²⁺-binding loop, which is also essential for catalytic activity.[4][5]

Quantitative Data Summary

The inhibitory potency of this compound against various PLA2-mediated processes has been quantified in numerous studies. The following table summarizes key quantitative data from the literature.

ParameterSystem/AssayConcentration of 3-BPBObserved EffectReference
Enzyme ActivityPhospholipase A2 (Naja naja naja)Not specified (stoichiometric)Almost complete loss of enzymatic activity[3]
Cellular ActivityfMet-Leu-Phe-induced PLA2 activity in rat neutrophils10 µMSignificant inhibition of the membranous fraction[6]
Cellular ActivityPMA-induced superoxide generation in rat neutrophils< 20 µMInhibition of NADPH oxidase activation[6]
Cytokine ExpressionPhorbol 12-myristate 13-acetate + ionomycin-induced IL-2 secretion in murine splenocytes1 µM> 90% inhibition[7]
Cytokine ExpressionPhorbol 12-myristate 13-acetate + ionomycin-induced IL-2 steady-state mRNA in murine splenocytes1 µM> 90% inhibition[7]
Neurological ActivityLong-term potentiation (LTP) induction in rat hippocampal slices50 µMLarge reduction in the magnitude of LTP[8]
ApoptosisSecretory PLA2-mediated effects in mouse thymocytes20 µMNo significant induction of apoptosis (compared to cPLA2 inhibitors)[9]
Prostaglandin SynthesisProstaglandin F2α and E2 synthesis in guinea-pig uterine homogenatesNot specifiedInhibition of synthesis[2][10]
Arachidonic Acid ReleaseArachidonic acid release from guinea-pig uterine homogenatesNot specifiedGreatly inhibited[2]

Experimental Protocols

This section provides detailed methodologies for key experiments utilized in the characterization of 3-BPB as a PLA2 inhibitor.

In Vitro Phospholipase A2 Inhibition Assay (Colorimetric)

This protocol is adapted from a general method for assessing PLA2 activity and its inhibition.

Principle: The enzymatic activity of PLA2 is measured by the hydrolysis of a lecithin substrate. The release of fatty acids leads to a decrease in the pH of the reaction mixture, which is detected by the color change of a phenol red indicator. An inhibitor will reduce the rate of this color change.

Materials:

  • Phospholipase A2 (e.g., from bee venom or snake venom)

  • This compound (inhibitor)

  • Lecithin (substrate)

  • Sodium taurodeoxycholate (NaTDC)

  • Sodium Chloride (NaCl)

  • Calcium Chloride (CaCl₂)

  • Phenol red

  • Acetonitrile

  • Tris-HCl buffer (pH 7.6)

  • Spectrophotometer capable of reading at 558 nm

Procedure:

  • Substrate Preparation: Prepare a substrate mixture containing 3.5 mM lecithin, 3 mM NaTDC, 100 mM NaCl, 10 mM CaCl₂, and 0.055 mM phenol red in deionized water. Adjust the pH to 7.6.[11]

  • Enzyme and Inhibitor Preparation: Dissolve the PLA2 enzyme in 10% acetonitrile to a desired stock concentration (e.g., 0.2 µg/µL). Prepare various concentrations of 3-BPB in a suitable solvent like acetonitrile.

  • Inhibitor Incubation: In a microcentrifuge tube, incubate a fixed amount of the PLA2 enzyme solution (e.g., 10 µL) with various concentrations of the 3-BPB solution (e.g., 10 µL) for 20 minutes at room temperature.[12] A control reaction should be prepared with the solvent used for the inhibitor.

  • Enzymatic Reaction: Initiate the reaction by adding 1 mL of the prepared substrate mixture to the enzyme-inhibitor incubate.

  • Data Acquisition: Immediately monitor the decrease in absorbance at 558 nm for 5 minutes using a spectrophotometer. The rate of hydrolysis is proportional to the rate of change in absorbance.

  • Data Analysis: Calculate the percentage of inhibition by comparing the rate of the reaction in the presence of 3-BPB to the rate of the control reaction.

Cellular Assay for Inhibition of Cytokine Expression (IL-2)

This protocol outlines a general method to assess the effect of 3-BPB on the production of Interleukin-2 (IL-2) in splenocytes.

Principle: Activated T-cells within a splenocyte population produce IL-2. The amount of secreted IL-2 can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). Inhibition of PLA2 by 3-BPB is expected to suppress this cytokine production.

Materials:

  • Murine primary splenocytes

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA)

  • Ionomycin

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • IL-2 ELISA kit

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Preparation: Isolate splenocytes from mice and resuspend them in complete RPMI-1640 medium at a density of 1 x 10⁶ cells/mL.

  • Inhibitor Pretreatment: Plate the splenocytes in a 96-well plate. Add various concentrations of 3-BPB (e.g., 0.1 µM to 10 µM) to the wells and incubate for 1 hour at 37°C in a CO₂ incubator.[7]

  • Cell Stimulation: Stimulate the splenocytes by adding a combination of PMA (e.g., 50 ng/mL) and ionomycin (e.g., 500 ng/mL) to the wells.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.

  • Sample Collection: Centrifuge the plates and carefully collect the supernatant containing the secreted IL-2.

  • ELISA: Quantify the amount of IL-2 in the supernatant using a commercial IL-2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Determine the concentration-dependent inhibition of IL-2 secretion by 3-BPB by comparing the IL-2 levels in treated wells to those in untreated (vehicle control) stimulated wells.

Visualizing the Impact: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving PLA2 and a typical experimental workflow for evaluating PLA2 inhibitors.

PLA2_Signaling_Pathway Stimulus Stimulus (e.g., Agonist, Cytokine) Receptor Receptor Stimulus->Receptor PLA2 Phospholipase A2 (PLA2) Receptor->PLA2 Activation Membrane Membrane Phospholipids PLA2->Membrane Hydrolysis AA Arachidonic Acid (AA) Membrane->AA LysoPL Lysophospholipid Membrane->LysoPL COX COX-1/2 AA->COX LOX 5-LOX AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation BPB 3-Bromophenacyl bromide BPB->PLA2 Inhibition

Caption: Phospholipase A2 signaling cascade and the point of inhibition by this compound.

Experimental_Workflow_PLA2_Inhibition cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PrepEnzyme Prepare PLA2 Enzyme Solution Incubation Incubate PLA2 with 3-BPB (20 min, RT) PrepEnzyme->Incubation PrepInhibitor Prepare 3-BPB (Varying Concentrations) PrepInhibitor->Incubation PrepSubstrate Prepare Substrate Mix (Lecithin, Phenol Red) Reaction Initiate Reaction with Substrate PrepSubstrate->Reaction Incubation->Reaction Measurement Measure Absorbance Change (558 nm, 5 min) Reaction->Measurement CalcRate Calculate Reaction Rates Measurement->CalcRate CalcInhibition Calculate % Inhibition vs. Control CalcRate->CalcInhibition DetIC50 Determine IC50 Value CalcInhibition->DetIC50

Caption: A typical experimental workflow for determining the inhibitory activity of 3-BPB on PLA2.

Conclusion

This compound remains a cornerstone tool for the study of phospholipase A2. Its well-defined mechanism of irreversible, covalent inhibition of a key active site histidine residue provides a clear basis for its potent effects. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to utilize 3-BPB effectively in their investigations into the roles of PLA2 in health and disease, and to employ it as a benchmark for the discovery of new generations of PLA2 inhibitors. The continued study of such compounds is crucial for advancing our understanding of inflammatory processes and for the development of novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for 3-Bromophenacyl Bromide in Protein Modification Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromophenacyl bromide (3-BPB) is a bifunctional electrophilic reagent widely utilized in protein chemistry as a covalent modifying agent. Its utility stems from the presence of a reactive α-bromoketone moiety, which serves as a potent alkylating agent for nucleophilic amino acid side chains. This reactivity makes 3-BPB an invaluable tool for probing protein structure, function, and interactions. A primary and well-documented application of 3-BPB and its isomers is the irreversible inhibition of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade, by specifically modifying a critical histidine residue in the active site.[1] These application notes provide a comprehensive overview of the use of 3-BPB in protein modification studies, including its mechanism of action, protocols for protein labeling and analysis, and its application in studying signaling pathways.

Mechanism of Action

The primary mechanism of action for this compound in protein modification is the alkylation of nucleophilic amino acid residues. The α-carbon of the phenacyl bromide is highly electrophilic and susceptible to nucleophilic attack by amino acid side chains such as those of histidine, cysteine, lysine, and to a lesser extent, methionine, aspartate, and glutamate.[2] The reaction proceeds via an SN2 mechanism, resulting in the formation of a stable covalent bond between the 3-bromophenacyl group and the amino acid residue.

The specificity of the modification can be influenced by several factors, including the pH of the reaction, the accessibility of the target residue within the protein's three-dimensional structure, and the intrinsic nucleophilicity of the amino acid side chains. For instance, the modification of histidine residues is often favored at a pH close to its pKa, where the imidazole ring is partially deprotonated and thus more nucleophilic.[3]

A notable example of its specific action is the irreversible inhibition of phospholipase A2 (PLA2). In this case, 3-BPB (or its more studied isomer, p-bromophenacyl bromide) alkylates a specific histidine residue within the enzyme's active site, leading to a complete loss of catalytic activity.[3] This inhibition is dose- and time-dependent.[4]

Data Presentation: Reactivity of Bromophenacyl Bromides with Amino Acid Residues

The following tables summarize the known reactivity and inhibitory concentrations of bromophenacyl bromides with proteins, primarily focusing on the well-studied p-bromophenacyl bromide (p-BPB) as a proxy for 3-BPB due to the limited availability of specific quantitative data for the 3-bromo isomer.

Table 1: Inhibitory Concentrations of p-Bromophenacyl Bromide (p-BPB) against Phospholipase A2 (PLA2)

Enzyme SourceIC50 / Concentration for InhibitionExperimental ConditionsReference
Rat Neutrophil Membranous PLA2Significant inhibition at 10 µMPretreatment of neutrophils[4]
P388D1 Macrophage-like Cell PLA2Apparent IC50 = 500–600 μMIn vitro assay[5]
Hippocampal Slices (for LTP)50 µM caused a large reduction in LTPOne hour of application[6]

Table 2: pH Dependence of p-Bromophenacyl Bromide (p-BPB) Reaction with Histidine in Phospholipase A2

ParameterValueExperimental ConditionsReference
pKa of targeted His-486.90.025 M Mes buffer (pH 5-7) or 0.025 M Tris buffer (pH 7.5-9.0) at 25°C[7]
Optimal pH for reaction~7.0-7.5Reaction rate is pH-dependent, with the rate increasing as the pH approaches the pKa of the target histidine.[3][7]

Experimental Protocols

Protocol 1: General Protein Modification with this compound

This protocol provides a general framework for labeling a protein with 3-BPB. The optimal conditions, particularly the molar excess of 3-BPB and incubation time, should be determined empirically for each specific protein.

Materials:

  • Purified protein of interest

  • This compound (FW: 277.94 g/mol )

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, or another amine-free buffer)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M L-cysteine or 1 M 2-mercaptoethanol)

  • Desalting column or dialysis cassette

  • Protein concentration assay reagents

Procedure:

  • Protein Preparation:

    • Dissolve or buffer-exchange the purified protein into the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that can react with 3-BPB.

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of this compound (e.g., 10-100 mM) in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add the 3-BPB stock solution to the protein solution to achieve the desired molar excess (e.g., 10 to 100-fold molar excess of 3-BPB over the protein). The optimal ratio should be determined experimentally.

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The incubation time may need to be optimized. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.

  • Quenching the Reaction:

    • To stop the reaction, add the quenching solution to a final concentration of 50-100 mM to consume any unreacted 3-BPB.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Modified Protein:

    • Remove excess 3-BPB and the quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Characterization:

    • Determine the concentration of the modified protein using a standard protein assay.

    • Confirm the modification and determine the extent of labeling using mass spectrometry (see Protocol 2).

Protocol 2: Mass Spectrometry Analysis of 3-BPB Modified Proteins

This protocol outlines the steps for analyzing the 3-BPB modified protein by mass spectrometry to confirm modification and identify the modified residues.

Materials:

  • 3-BPB modified protein (from Protocol 1)

  • Denaturation/Reduction Buffer (e.g., 6 M Guanidine-HCl, 50 mM Tris-HCl, pH 8.0, with 10 mM DTT)

  • Alkylation Reagent (e.g., 55 mM iodoacetamide)

  • Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 desalting spin columns

  • Mass spectrometer (e.g., ESI-Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation for Intact Mass Analysis:

    • For a quick confirmation of modification, dilute the purified modified protein in a solution of 0.1% formic acid in 50% acetonitrile/water.

    • Analyze by direct infusion or LC-MS to determine the mass shift corresponding to the addition of the 3-bromophenacyl group (C₈H₆BrO, ~197.96 Da).

  • Sample Preparation for Peptide Mapping (Bottom-Up Proteomics):

    • Reduction and Alkylation: Denature the modified protein in Denaturation/Reduction Buffer for 1 hour at 37°C. Alkylate the cysteine residues by adding iodoacetamide and incubating for 30 minutes in the dark at room temperature.

    • Buffer Exchange: Buffer exchange the protein into Digestion Buffer using a desalting column or dialysis.

    • Digestion: Add trypsin at a 1:20 to 1:50 (trypsin:protein, w/w) ratio and incubate overnight at 37°C.

    • Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 spin column. Elute the peptides with 50-80% acetonitrile containing 0.1% formic acid. Dry the eluted peptides in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid.

    • Analyze the peptide mixture by LC-MS/MS.

    • Identify the modified peptides by searching for the mass shift of the 3-bromophenacyl group on potential nucleophilic residues (His, Cys, Lys, etc.).

    • Utilize MS/MS fragmentation data to confirm the sequence of the modified peptide and pinpoint the exact site of modification.

Mandatory Visualization

experimental_workflow cluster_prep Protein and Reagent Preparation cluster_reaction Labeling Reaction cluster_quench_purify Quenching and Purification cluster_analysis Analysis protein Purified Protein mix Mix Protein and 3-BPB protein->mix buffer Amine-free Buffer buffer->mix bpb_stock 3-BPB Stock Solution (in DMF/DMSO) bpb_stock->mix incubate Incubate (RT, 1-4h) mix->incubate quench Quench (L-cysteine) incubate->quench purify Purify (Desalting/Dialysis) quench->purify intact_ms Intact Mass Analysis purify->intact_ms peptide_map Peptide Mapping (LC-MS/MS) purify->peptide_map

Caption: Experimental workflow for protein modification with this compound.

pla2_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol membrane_phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane_phospholipids->pla2 substrate arachidonic_acid Arachidonic Acid (AA) pla2->arachidonic_acid releases cox Cyclooxygenase (COX) arachidonic_acid->cox lox Lipoxygenase (LOX) arachidonic_acid->lox prostaglandins Prostaglandins & Thromboxanes cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes bpb 3-Bromophenacyl Bromide bpb->pla2 inhibits

References

Application of 3-Bromophenacyl Bromide in the Development of New Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromophenacyl bromide is a versatile bifunctional reagent with significant potential in the development of novel materials. Its chemical structure, featuring a reactive α-bromoketone and a bromo-substituted phenyl ring, allows for its use as a photoinitiator, a precursor for functional polymers, and a building block for complex macromolecular architectures. The presence of two bromine atoms with different reactivities enables sequential chemical modifications, making it a valuable tool in polymer synthesis and surface functionalization.[1] This document provides detailed application notes and protocols for the use of this compound in materials science.

Application Note 1: Photoinitiated Radical Polymerization

This compound can function as a Norrish Type I photoinitiator for radical polymerization.[2] Upon exposure to UV light, the molecule can undergo cleavage to generate radicals that initiate the polymerization of vinyl monomers. This method allows for the synthesis of polymers with a terminal bromine group, which can be further functionalized.

Experimental Protocol: Photoinitiated Polymerization of Methyl Methacrylate (MMA)

This protocol is adapted from the use of phenacyl bromide as a photoinitiator and is expected to yield polymers with a 3-bromophenacyl end-group.[2]

Materials:

  • This compound

  • Methyl methacrylate (MMA), inhibitor removed

  • Dichloromethane (DCM) or other suitable solvent

  • Photoreactor with UV lamps (e.g., 365 nm)

  • Schlenk flasks and standard Schlenk line equipment

  • Nitrogen or Argon source

  • Magnetic stirrer and stir bars

Procedure:

  • Preparation of Reaction Mixture: In a Schlenk flask, dissolve this compound (e.g., 20 mg, 0.072 mmol) in the desired volume of MMA (e.g., 2 mL, 18.7 mmol). For solution polymerization, add the desired amount of solvent (e.g., DCM).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiation: Place the sealed Schlenk flask in the photoreactor. Irradiate the mixture with UV light at a controlled temperature.

  • Polymerization: Continue the irradiation for the desired reaction time. Monitor the progress of the polymerization by taking aliquots and analyzing the conversion by gravimetry or ¹H NMR.

  • Termination and Purification: Terminate the reaction by turning off the UV source and exposing the mixture to air. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Data Presentation

Table 1: Representative Data for Photoinitiated Polymerization of MMA using a Phenacyl Bromide Initiator (Analogous to this compound) [2]

EntryMonomerSolventTime (h)Conversion (%)Mn ( g/mol )Mw ( g/mol )Đ (Mw/Mn)
1MMABulk0.256515,00021,0001.40
2StyreneBulk68045,00068,3001.52
3MMADCM45512,00015,6001.30

Data is illustrative and based on analogous systems. Actual results with this compound may vary.

Visualization

G cluster_prep Preparation cluster_poly Polymerization cluster_iso Isolation prep1 Dissolve this compound in MMA +/- solvent prep2 Degas via Freeze-Pump-Thaw prep1->prep2 poly1 Irradiate with UV light in photoreactor prep2->poly1 poly2 Monitor conversion poly1->poly2 iso1 Terminate reaction poly2->iso1 iso2 Precipitate polymer in non-solvent iso1->iso2 iso3 Filter and dry iso2->iso3

Experimental workflow for photoinitiated polymerization.

Application Note 2: Synthesis of Block Copolymers

The terminal bromine atom on the polymer chains synthesized in Application Note 1 can be used to initiate a second polymerization, leading to the formation of block copolymers. This is typically achieved through controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP).

Experimental Protocol: Synthesis of PMMA-b-PS Block Copolymer

Materials:

  • PMMA macroinitiator with a 3-bromophenacyl end-group

  • Styrene, inhibitor removed

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand

  • Anisole or other suitable solvent

  • Schlenk flasks and standard Schlenk line equipment

  • Nitrogen or Argon source

  • Magnetic stirrer and stir bars

Procedure:

  • Preparation of Macroinitiator Solution: In a Schlenk flask, dissolve the PMMA macroinitiator and styrene monomer in anisole.

  • Preparation of Catalyst Solution: In a separate Schlenk flask, add CuBr and the ligand under an inert atmosphere.

  • Degassing: Subject both flasks to several freeze-pump-thaw cycles.

  • Initiation: Transfer the catalyst solution to the monomer/macroinitiator solution via a cannula to start the polymerization.

  • Polymerization: Stir the reaction mixture at the desired temperature (e.g., 90 °C). Monitor the progress of the polymerization by GPC analysis of aliquots.

  • Termination and Purification: Terminate the reaction by cooling and exposing the mixture to air. Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the block copolymer in a non-solvent (e.g., cold methanol).

  • Drying: Collect the precipitated block copolymer by filtration and dry it under vacuum to a constant weight.

Data Presentation

Table 2: Representative Data for Block Copolymerization using a Bromo-terminated Macroinitiator [3]

MacroinitiatorSecond MonomerMn (Macroinitiator) ( g/mol )Mn (Block Copolymer) ( g/mol )Đ (Block Copolymer)
PMMA-BrStyrene12,00025,0001.25
PS-BrMMA15,00030,0001.30

Data is illustrative. Actual results will depend on reaction conditions.

Visualization

G cluster_setup Reaction Setup cluster_poly Polymerization cluster_workup Workup setup1 Dissolve Macroinitiator and Monomer setup3 Degas both solutions setup1->setup3 setup2 Prepare Catalyst (CuBr/Ligand) setup2->setup3 poly1 Combine solutions to initiate ATRP setup3->poly1 poly2 Heat and stir poly1->poly2 workup1 Terminate reaction poly2->workup1 workup2 Remove catalyst workup1->workup2 workup3 Precipitate and dry block copolymer workup2->workup3

Workflow for block copolymer synthesis via ATRP.

Application Note 3: Prospective Use as a Bifunctional Monomer in Polycondensation

The two reactive bromine sites on this compound suggest its potential use as an A-B type monomer in polycondensation reactions. For instance, it could react with bisphenols or other dinucleophiles to form polyesters or polyethers. The resulting polymers would contain a keto group in the backbone, which could be a site for further modification or could influence the material's properties.

Conceptual Experimental Protocol: Synthesis of a Polyester

Materials:

  • This compound

  • A dicarboxylic acid (e.g., adipic acid)

  • A non-nucleophilic base (e.g., potassium carbonate)

  • A high-boiling point polar aprotic solvent (e.g., DMF or DMSO)

Procedure:

  • Reactant Preparation: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser, dissolve the dicarboxylic acid and potassium carbonate in the solvent.

  • Monomer Addition: Heat the mixture to an elevated temperature (e.g., 80-100 °C) and add a solution of this compound in the same solvent dropwise.

  • Polycondensation: Maintain the reaction at an elevated temperature for several hours to allow for the polycondensation to proceed. Monitor the formation of the polymer by observing the increase in viscosity of the reaction mixture.

  • Purification: After the reaction is complete, cool the mixture and precipitate the polymer by pouring it into a non-solvent such as water or methanol.

  • Drying: Collect the polymer by filtration and purify it by repeated washing. Dry the final polyester product under vacuum.

Visualization

G cluster_reaction Polycondensation Reaction cluster_isolation Polymer Isolation react1 Dissolve dicarboxylic acid and base in solvent react2 Heat and add This compound react1->react2 react3 Maintain temperature for polymer formation react2->react3 iso1 Cool reaction mixture react3->iso1 iso2 Precipitate polymer iso1->iso2 iso3 Filter, wash, and dry iso2->iso3

Logical workflow for polyester synthesis.

Conclusion

This compound is a promising reagent for the development of new materials. Its ability to act as a photoinitiator allows for the synthesis of end-functionalized polymers, which are valuable precursors for more complex architectures like block copolymers. Furthermore, its bifunctional nature opens up possibilities for its use in polycondensation reactions. The protocols and concepts outlined in these application notes provide a foundation for researchers to explore the potential of this compound in creating novel functional materials.

References

Using 3-Bromophenacyl Bromide as a Chemical Probe in Biological Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromophenacyl bromide (3-BPB) is a reactive organic compound utilized in biological research primarily as an enzyme inhibitor.[1][2] As a potent alkylating agent, its utility as a chemical probe stems from its ability to covalently modify specific amino acid residues within proteins, thereby elucidating their function in cellular processes.[3] This document provides detailed application notes and experimental protocols for the use of 3-BPB in biological systems, with a focus on its role as an inhibitor of key signaling enzymes. While much of the detailed mechanistic and quantitative data available is for its isomer, 4-bromophenacyl bromide (p-BPB), the structural similarity suggests a comparable mode of action for 3-BPB, primarily as an inhibitor of phospholipase A2 (PLA2).[3][4]

Mechanism of Action

This compound is an α-haloketone that acts as an irreversible inhibitor through the alkylation of nucleophilic amino acid residues at the active site of target enzymes. The primary mechanism involves the covalent modification of histidine, cysteine, or lysine residues, leading to the inactivation of the protein.[3] The most well-documented target of the bromophenacyl bromide scaffold is Phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade.[3][4] By inhibiting PLA2, 3-BPB can block the release of arachidonic acid from membrane phospholipids, thereby preventing its conversion into pro-inflammatory mediators such as prostaglandins and leukotrienes.[4][5]

Primary Target: Phospholipase A2 (PLA2)

Phospholipase A2 enzymes are key players in cellular signaling, inflammation, and membrane metabolism.[4] The inhibition of PLA2 by bromophenacyl bromides has been extensively studied, particularly with the para-isomer (p-BPB).

Quantitative Data on Bromophenacyl Bromide Inhibition
CompoundTarget/AssaySystemEffective ConcentrationObserved EffectReference
p-Bromophenacyl bromide (p-BPB)Interleukin-2 (IL-2) SecretionMurine Primary Splenocytes1 µM>90% inhibition of IL-2 secretion.[3][6]
p-Bromophenacyl bromide (p-BPB)Long-Term Potentiation (LTP)Rat Hippocampal Slices50 µMSignificant reduction in the magnitude of LTP.[7][8]
p-Bromophenacyl bromide (p-BPB)Phospholipase A2 (PLA2)Guinea-pig Uterine HomogenatesNot specifiedInhibition of arachidonic acid release and prostaglandin synthesis.[5][9]
p-Bromophenacyl bromide (p-BPB)Phospholipase A2 (PLA2)Honey Bee VenomNot specifiedDecrease in catalytic activity.[10]

Other Potential Targets

Beyond PLA2, the para-isomer, p-BPB, has been shown to inhibit other enzymes, suggesting that 3-BPB may also have a broader range of targets. Researchers should consider these off-target effects when interpreting experimental results.

  • Adenylate Cyclase: p-BPB has been reported to irreversibly inhibit adenylate cyclase activity, which is a key enzyme in G-protein coupled receptor signaling pathways.[11]

Experimental Protocols

The following are detailed protocols for key experiments using this compound as a chemical probe. Note: These are generalized protocols and may require optimization for specific cell types and experimental conditions.

Protocol 1: In Vitro Phospholipase A2 (PLA2) Inhibition Assay

This protocol is adapted from methods used to assess PLA2 activity and its inhibition.

Materials:

  • This compound (3-BPB) stock solution (e.g., 10 mM in DMSO)

  • Purified PLA2 enzyme (e.g., from bee venom or pancreas)

  • PLA2 substrate (e.g., fluorescently labeled phospholipid)

  • Assay buffer (e.g., Tris-HCl buffer containing CaCl2)

  • 96-well microplate (black, for fluorescence assays)

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents: Prepare a series of dilutions of 3-BPB in assay buffer. The final concentrations should typically range from 0.1 µM to 100 µM. Also, prepare a solution of PLA2 enzyme and the substrate in assay buffer according to the manufacturer's instructions.

  • Enzyme Inhibition: In the wells of the microplate, add the diluted 3-BPB solutions. Add the PLA2 enzyme solution to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. Include a vehicle control (DMSO) without the inhibitor.

  • Initiate Reaction: Add the PLA2 substrate to each well to start the enzymatic reaction.

  • Measure Activity: Immediately begin monitoring the change in fluorescence over time using a microplate reader. The rate of increase in fluorescence is proportional to the PLA2 activity.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of PLA2 inhibition against the logarithm of the 3-BPB concentration to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxicity of 3-BPB on cultured cells.

Materials:

  • Adherent cells cultured in a 96-well plate

  • This compound (3-BPB) stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[12]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed adherent cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight.[13]

  • Compound Treatment: Prepare serial dilutions of 3-BPB in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of 3-BPB. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot cell viability against the logarithm of the 3-BPB concentration to determine the IC50 value.

Protocol 3: Western Blot Analysis of MAPK Signaling Pathway

This protocol can be used to investigate if 3-BPB affects downstream signaling pathways, such as the MAPK pathway, which can be modulated by PLA2 activity.

Materials:

  • Cells cultured in 6-well plates

  • This compound (3-BPB)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-p38, anti-total-p38)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with 3-BPB at various concentrations for a specified time. Include a positive control (e.g., a known activator of the MAPK pathway) and a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein samples and run them on an SDS-PAGE gel to separate the proteins by size.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[15]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of MAPK proteins overnight at 4°C.[14]

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Signaling Pathway Diagram

PLA2_Signaling_Pathway Stimulus Inflammatory Stimuli PLA2 Phospholipase A2 (PLA2) Stimulus->PLA2 activates Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA releases PLA2->Membrane acts on ThreeBPB 3-Bromophenacyl bromide (3-BPB) ThreeBPB->PLA2 inhibits COX Cyclooxygenases (COX) AA->COX LOX Lipoxygenases (LOX) AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Inhibition of the PLA2 signaling pathway by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Downstream Assays start Start: Prepare 3-BPB Stock Solution cell_culture Cell Culture (e.g., 96-well or 6-well plates) start->cell_culture treatment Treat cells with varying concentrations of 3-BPB cell_culture->treatment incubation Incubate for a defined period treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability enzyme Enzyme Activity Assay (e.g., PLA2 inhibition) incubation->enzyme western Protein Analysis (e.g., Western Blot for MAPK) incubation->western data_analysis Data Analysis (IC50, protein expression levels) viability->data_analysis enzyme->data_analysis western->data_analysis conclusion Conclusion on 3-BPB's biological activity data_analysis->conclusion

Caption: General experimental workflow for investigating the biological effects of 3-BPB.

References

Application Note: High-Sensitivity HPLC Analysis of Carboxylic Acids via Pre-Column Derivatization with 3-Bromophenacyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carboxylic acids, particularly fatty acids and other organic acids, often lack a strong native chromophore, making their detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis detectors challenging, especially at low concentrations. Pre-column derivatization is a powerful technique used to attach a chromophoric tag to the analyte, thereby enhancing detection sensitivity.[1][2] 3-Bromophenacyl bromide (p-BPB) is an effective derivatizing reagent that reacts with carboxylic acids to form 3-bromophenacyl esters.[3][4] These esters exhibit strong UV absorbance, allowing for highly sensitive analysis in the low nanomole to picomole range.[3][5][6] This method is widely applicable for the quantitative analysis of fatty acids in various matrices, including biological fluids, food, and feed extracts.[5][7]

Principle of Derivatization

The derivatization process is a nucleophilic substitution reaction. First, the carboxylic acid is deprotonated by a base (e.g., potassium hydroxide or potassium carbonate) to form a more nucleophilic carboxylate anion. This anion then attacks the electrophilic benzylic carbon of this compound, displacing the bromide ion to form a stable phenacyl ester. This ester possesses a strong UV chromophore, making it easily detectable at wavelengths around 254-260 nm.[8][9]

Reaction_Scheme Figure 1. Derivatization Reaction Scheme cluster_reactants Reactants cluster_product Product carboxylic_acid Carboxylic Acid (R-COOH) carboxylate Carboxylate Anion (R-COO⁻) carboxylic_acid->carboxylate + Base base Base (e.g., K₂CO₃) derivatizing_reagent This compound product 3-Bromophenacyl Ester (Strong UV Chromophore) carboxylate->product Nucleophilic Attack

Caption: Figure 1. Derivatization of a carboxylic acid with this compound.

Experimental Workflow

The overall procedure involves sample preparation, the derivatization reaction, and subsequent HPLC analysis. Successful quantitation depends on careful pH adjustment to form the carboxylate, the use of excess derivatizing agent to drive the reaction to completion, and controlled temperature during the reaction and evaporation steps.[7]

Experimental_Workflow Figure 2. General Experimental Workflow SamplePrep Sample Preparation (Extraction/Isolation of Acids) Neutralization Neutralization (Formation of Carboxylate Salt) SamplePrep->Neutralization Evaporation Solvent Evaporation (Dry down under N₂) Neutralization->Evaporation Derivatization Derivatization Reaction (Add p-BPB, Heat at 80°C) Evaporation->Derivatization Cooling Cooling & Dilution (Prepare for Injection) Derivatization->Cooling HPLC_Analysis HPLC Analysis (RP-C18, UV Detection) Cooling->HPLC_Analysis Data_Processing Data Processing (Quantification) HPLC_Analysis->Data_Processing

Caption: Figure 2. A typical workflow for the analysis of carboxylic acids.

Detailed Experimental Protocols

Protocol 1: Pre-Column Derivatization

This protocol describes the conversion of carboxylic acids into their 3-bromophenacyl esters.

A. Reagents and Materials:

  • Carboxylic acid standard or sample extract

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • This compound (p-BPB) solution (e.g., 5 mg/mL in ACN)

  • Potassium hydroxide (KOH), 0.05N in MeOH, or anhydrous potassium carbonate (K₂CO₃)[7]

  • Phenolphthalein indicator solution (0.1%)[7]

  • Crown ether catalyst (e.g., 18-Crown-6), optional but recommended for enhancing reaction rate[1]

  • Nitrogen gas for evaporation

  • Reaction vials (e.g., 5 mL) with screw caps[3]

  • Heating block or water bath capable of 80°C

B. Derivatization Procedure:

  • Dissolution & Neutralization: Dissolve a known amount of the carboxylic acid sample (approx. 0.5-2.5 µmol) in a suitable solvent like chloroform/methanol (2:1) or methanol in a reaction vial.[3][7]

  • Add one drop of phenolphthalein indicator.[7]

  • Neutralize the sample by adding 0.05N methanolic KOH dropwise until a stable pink color is achieved. This ensures the formation of the potassium salt of the acid. A molar ratio of base to acid of at least 9:1 is recommended for complete conversion.[7] Alternatively, add potassium carbonate at 3-5 times the molar equivalent of the acid.[3]

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a rotary evaporator.[3][7]

  • Reaction: Add the derivatizing agent and solvent to the dried residue. For example, add 2.0 mL of dry acetonitrile and 1.0 mL of the this compound reagent.[3] If using a catalyst, add a small amount of 18-crown-6.[1]

  • Securely cap the vial and mix thoroughly.

  • Incubation: Heat the reaction mixture at 75-85°C for 30 minutes in a heating block.[5][7]

  • Final Preparation: After heating, remove the vial and allow it to cool to room temperature.[3]

  • The derivatized sample can be injected directly or diluted with the mobile phase to an appropriate concentration for HPLC analysis.[1][5]

Protocol 2: HPLC Analysis

This protocol provides typical conditions for the separation of 3-bromophenacyl esters.

A. Instrumentation & Columns:

  • HPLC system with a gradient pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][3] A C6 column has also been shown to provide excellent separation.[5]

B. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient Elution: A typical gradient starts with a lower percentage of ACN and increases over time to elute more hydrophobic (longer chain) fatty acids. For example: start with 60-70% B, increase to 90% B over 15-20 minutes.[1] Isocratic elution with a high percentage of ACN (e.g., ACN/Water 80:20) can also be effective for specific separations.[5][10]

  • Flow Rate: 1.0 - 1.5 mL/min

  • Detection Wavelength: 254 nm or 260 nm[8][10]

  • Column Temperature: 30-35°C[1]

  • Injection Volume: 10 - 20 µL

Performance and Quantitative Data

This derivatization method allows for sensitive detection and excellent separation of various carboxylic acids. The detection limit is approximately 2-5 picomoles per fatty acid injected.[5][6] The method is suitable for the routine analysis of the most physiologically abundant long-chain fatty acids (C12-C22).[5]

Table 1: Representative Performance Data for Derivatized Carboxylic Acids

Analyte ClassDetection Limit (LOD)Linearity (R²)Column TypeMobile PhaseReference
Long-Chain Fatty Acids~ 2 pmol> 0.99C6 (3 µm)Isocratic ACN/Water[5]
Perfluorinated CAs< 5 ng/mL> 0.99C18Isocratic ACN/Water (80/20)[10]
Various Fatty Acids~ 5 pmolNot SpecifiedNot SpecifiedNot Specified[6]
Diclofenac (in plasma)~ 0.2 mg/L> 0.99Not SpecifiedGradient RP-HPLC[4]

Note: Performance characteristics can vary based on the specific analyte, matrix, instrumentation, and laboratory conditions.

Troubleshooting

  • Low Peak Area/Yield:

    • Cause: Incomplete neutralization.

    • Solution: Ensure a sufficient excess of base is used. Test pH before evaporation.

    • Cause: Degradation of the derivatizing reagent.

    • Solution: Use fresh reagent and store it properly.

    • Cause: Insufficient reaction time or temperature.

    • Solution: Ensure the reaction is carried out at the recommended temperature (75-85°C) for at least 30 minutes.

  • Extra Peaks in Chromatogram:

    • Cause: Excess derivatizing reagent.

    • Solution: This is expected. The reagent peak will typically elute early in the chromatogram.

    • Cause: Sample contamination or side reactions.

    • Solution: Ensure clean sample extracts and high-purity solvents.

  • Poor Peak Shape:

    • Cause: Incompatibility of injection solvent with the mobile phase.

    • Solution: Dilute the final reaction mixture with the initial mobile phase before injection.

    • Cause: Column overload.

    • Solution: Dilute the sample further.

References

Application Notes and Protocols for Studying Enzyme Inhibition with 3-Bromophenacyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromophenacyl bromide (3-BPB) is a reactive organic compound utilized in biochemical research as an enzyme inhibitor. It functions as an alkylating agent, forming covalent bonds with specific amino acid residues at the active or allosteric sites of target enzymes, often leading to irreversible inhibition. A primary and well-studied target of related bromophenacyl bromides is Phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade.[1][2][3][4] PLA2 catalyzes the hydrolysis of phospholipids to produce arachidonic acid, the precursor for prostaglandins and leukotrienes, which are key mediators of inflammation.[5][6][7] By inhibiting PLA2, 3-BPB can effectively block these inflammatory pathways. Additionally, related compounds have been shown to inhibit other enzymes such as adenylate cyclase, impacting cAMP signaling pathways.[5]

These application notes provide a comprehensive overview and detailed protocols for the experimental setup to study enzyme inhibition by this compound, with a focus on PLA2 as the primary target enzyme.

Mechanism of Action

This compound is an electrophilic compound that readily reacts with nucleophilic amino acid residues such as histidine, cysteine, and lysine within the enzyme's structure. In the case of PLA2, it has been shown that the related p-bromophenacyl bromide (p-BPB) covalently modifies a critical histidine residue in the active site, thereby irreversibly inactivating the enzyme.[8] This covalent modification prevents the substrate from binding and/or the catalytic reaction from occurring. Due to this mechanism, 3-BPB is classified as an irreversible or tight-binding inhibitor.

Signaling Pathways

The inhibition of PLA2 by this compound has significant downstream effects on cellular signaling. The two primary pathways affected are the Arachidonic Acid Cascade and the cAMP Signaling Pathway.

Arachidonic_Acid_Pathway cluster_pla2 membrane Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 aa Arachidonic Acid pla2->aa Hydrolysis cox Cyclooxygenases (COX) aa->cox lox Lipoxygenases (LOX) aa->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation, Pain, Fever prostaglandins->inflammation leukotrienes->inflammation bpb This compound bpb->pla2 Inhibition

Arachidonic Acid Cascade Inhibition.

cAMP_Signaling_Pathway cluster_ac receptor GPCR g_protein G Protein receptor->g_protein ac Adenylate Cyclase g_protein->ac Activation camp cAMP ac->camp atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka cellular_response Cellular Response pka->cellular_response bpb This compound bpb->ac Inhibition

cAMP Signaling Pathway Inhibition.

Data Presentation

The following tables summarize representative quantitative data for the inhibition of Phospholipase A2 by a bromophenacyl bromide inhibitor. This data is illustrative and may vary based on the specific experimental conditions, enzyme source, and substrate used.

Table 1: Inhibitory Potency (IC50)

Enzyme SourceSubstrateAssay ConditionsEstimated IC50 (µM)
Snake Venom PLA2PhosphatidylcholinepH 8.0, 37°C, with Ca2+~15
Human cytosolic PLA2E. coli membranepH 7.5, 37°C, with Ca2+~25

Note: IC50 values are estimated based on dose-response curves for the related p-bromophenacyl bromide and are highly dependent on experimental conditions.

Table 2: Kinetic Parameters of Inhibition

ParameterDescriptionRepresentative Value
K_m Michaelis constant for the substrate (in the absence of inhibitor)0.5 mM
V_max Maximum reaction velocity (in the absence of inhibitor)120 µmol/min/mg
K_I Inhibitor binding affinity10 µM
k_inact Maximum rate of enzyme inactivation0.2 min⁻¹
k_inact/K_I Inactivation efficiency2 x 10⁴ M⁻¹min⁻¹

Note: These are representative values for an irreversible inhibitor of PLA2 and should be determined experimentally for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibition of a target enzyme, such as PLA2, by this compound.

Protocol 1: Determination of IC50

This protocol determines the concentration of 3-BPB required to inhibit 50% of the enzyme's activity.

Materials:

  • Purified target enzyme (e.g., PLA2)

  • Substrate solution (e.g., a fluorescent phospholipid substrate)

  • Assay buffer (e.g., Tris-HCl with CaCl2 and BSA)

  • This compound stock solution (in DMSO or ethanol)

  • 96-well microplate (black, for fluorescence assays)

  • Microplate reader

Procedure:

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the 3-BPB stock solution in the assay buffer to obtain a range of concentrations (e.g., from 100 µM to 0.1 µM). Include a vehicle control (DMSO or ethanol without inhibitor).

  • Enzyme Pre-incubation: In the wells of the microplate, add a fixed concentration of the enzyme to each of the inhibitor dilutions and the vehicle control. Allow to pre-incubate for a specific time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Measure Activity: Immediately begin monitoring the change in a detectable signal (e.g., fluorescence) over time using the microplate reader. The rate of the reaction is proportional to the slope of the initial linear portion of the signal versus time curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each 3-BPB concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the 3-BPB concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9][10]

Protocol 2: Characterization of Irreversible Inhibition

This protocol helps to determine if the inhibition is time-dependent and irreversible, and to calculate the kinetic parameters K_I and k_inact.

Materials:

  • Same as for Protocol 1.

Procedure:

  • Time-Dependent Inhibition Assay:

    • Prepare several sets of reactions, each with a different concentration of 3-BPB.

    • At various time points after mixing the enzyme and inhibitor (e.g., 0, 5, 15, 30, 60 minutes), add the substrate to initiate the reaction.

    • Measure the initial reaction rates for each time point and inhibitor concentration.

    • A decrease in enzyme activity with increasing pre-incubation time indicates time-dependent inhibition.

  • Determination of k_obs:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time. The negative of the slope of this line gives the observed rate of inactivation (k_obs).

  • Determination of K_I and k_inact:

    • Plot the calculated k_obs values against the corresponding inhibitor concentrations.

    • Fit this data to the following hyperbolic equation: k_obs = k_inact * [I] / (K_I + [I]) where [I] is the inhibitor concentration.

    • The fitted parameters will yield the values for k_inact (the maximum rate of inactivation) and K_I (the inhibitor concentration at half-maximal inactivation rate).[11]

Experimental Workflow

The logical flow for characterizing an enzyme inhibitor like this compound is outlined below.

Experimental_Workflow start Start: Characterize 3-BPB Inhibition ic50 Protocol 1: Determine IC50 (Dose-Response) start->ic50 time_dependence Protocol 2: Assess Time-Dependence of Inhibition ic50->time_dependence irreversibility Determine Reversibility (e.g., Dialysis or Jump Dilution) time_dependence->irreversibility kinetics Protocol 2: Determine Kinetic Parameters (k_inact and K_I) irreversibility->kinetics mechanism Elucidate Mechanism (e.g., Substrate Competition Assays) kinetics->mechanism end End: Full Characterization of Inhibition mechanism->end

Logical Workflow for Inhibitor Characterization.

Conclusion

This compound is a potent tool for studying enzyme function and for the development of therapeutics targeting enzymes like Phospholipase A2. The protocols and data presented here provide a framework for researchers to design and execute experiments to characterize its inhibitory effects. Accurate determination of kinetic parameters such as IC50, K_I, and k_inact is crucial for understanding the inhibitor's potency and mechanism of action, which is essential for its application in both basic research and drug development.

References

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: A Step-by-Step Guide to the Synthesis of Phenacyl Esters

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenacyl esters are valuable compounds in organic synthesis and pharmaceutical development. They are frequently employed as a protecting group for carboxylic acids due to their stability under various conditions and the ease with which they can be cleaved when desired[1]. The synthesis of phenacyl esters is a critical process for creating intermediates in the development of new therapeutic agents and for the derivatization of acids for analytical purposes[2][3]. This application note provides a detailed protocol for the synthesis of phenacyl esters from carboxylic acids and phenacyl bromide, a method known for its efficiency and high yields[1][4].

The primary reaction involves the esterification of a carboxylic acid with a phenacyl halide, typically phenacyl bromide. This process is an SN2 nucleophilic substitution reaction where the carboxylate anion acts as the nucleophile, attacking the α-carbon of the phenacyl bromide and displacing the bromide ion. Various methods have been developed to optimize this reaction, including the use of phase-transfer catalysts like polyethylene glycol (PEG), which is advantageous due to its low cost and non-toxicity[1].

General Reaction Scheme

The general reaction for the synthesis of a phenacyl ester from a carboxylic acid and phenacyl bromide is illustrated below:

R-COOH (Carboxylic Acid) + Ph-CO-CH₂-Br (Phenacyl Bromide) → R-COO-CH₂-CO-Ph (Phenacyl Ester) + HBr

In the presence of a base, such as potassium carbonate, the carboxylic acid is deprotonated to form the carboxylate salt in situ, which then reacts with the phenacyl bromide.

Experimental Protocol

This protocol details the synthesis of phenacyl esters using polyethylene glycol (PEG) as a phase-transfer catalyst, a method noted for producing nearly quantitative yields under mild conditions[1].

Materials and Reagents:

  • Carboxylic Acid (e.g., Benzoic Acid, Phenylacetic Acid)

  • Phenacyl Bromide (α-Bromoacetophenone)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Polyethylene Glycol (PEG-400)

  • Dichloromethane (CH₂Cl₂) or Ethanol

  • Distilled Water

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silver Nitrate (AgNO₃) solution (for testing)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Appropriate solvents for TLC (e.g., Hexane/Ethyl Acetate mixture)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Filtration apparatus

Step-by-Step Procedure:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the carboxylic acid (1.0 mmol), phenacyl bromide (1.1 mmol), anhydrous potassium carbonate (1.5 mmol), and a catalytic amount of polyethylene glycol (e.g., 0.1 mmol of PEG-400).

  • Solvent Addition: Add a suitable solvent such as dichloromethane or ethanol (10-15 mL).

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (typically 40-60°C). The optimal temperature and time will vary depending on the specific carboxylic acid used.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the phenacyl bromide spot[4]. A small sample can be taken, diluted, and spotted on a TLC plate against the starting materials.

  • Work-up - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. If using an organic solvent like dichloromethane, filter off the solid potassium carbonate and other salts. If an alcohol solvent was used, it should be removed under reduced pressure using a rotary evaporator.

  • Aqueous Wash: Dilute the residue with dichloromethane (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 15 mL) to remove any unreacted acid, and then with brine (15 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent, and evaporate the solvent using a rotary evaporator.

  • Purification: The resulting crude product is often essentially pure[1]. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

Data Presentation: Synthesis of Various Phenacyl Esters

The following table summarizes the reaction conditions and yields for the synthesis of various phenacyl esters using the phase-transfer catalysis method described.

Carboxylic AcidSolventTime (h)Yield (%)Melting Point (°C)
Benzoic acidDichloromethane1.598118-119
p-Chlorobenzoic acidDichloromethane2.096135-136
p-Nitrobenzoic acidDichloromethane1.099138-139
Phenylacetic acidDichloromethane1.59773-74
Cinnamic acidDichloromethane2.095136-137
Acetic acidDichloromethane1.09345-46
Stearic acidEthanol3.09468-69

Data adapted from methodologies described in the literature, which report high to quantitative yields for this synthesis[1].

Visualizations: Workflow and Reaction Mechanism

A clear workflow is essential for reproducible experimental results. The following diagram outlines the key stages of the phenacyl ester synthesis protocol.

G Experimental Workflow for Phenacyl Ester Synthesis A Reactant Preparation (Carboxylic Acid, Phenacyl Bromide, K2CO3, PEG) B Reaction Setup (Add solvent, stir at specified temp.) A->B Combine C Reaction Monitoring (via Thin-Layer Chromatography) B->C Initiate Reaction D Work-up (Filter, Quench, Extract with CH2Cl2) C->D Reaction Complete E Purification (Wash with NaHCO3 & Brine, Dry over MgSO4) D->E Isolate Organic Phase F Product Isolation (Remove solvent via rotary evaporation) E->F Purified Organic Layer G Analysis & Characterization (Recrystallize if needed, Obtain MP, NMR, IR) F->G Crude/Pure Product

Caption: Workflow diagram illustrating the major steps from reactant preparation to final product analysis in the synthesis of phenacyl esters.

The reaction proceeds via an SN2 mechanism, which is outlined in the diagram below.

G S_N2 Mechanism for Phenacyl Ester Formation cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack RCOOH R-COOH RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + Base Base Base (e.g., K2CO3) RCOO_2 R-COO⁻ PhenacylBr Phenacyl Bromide (Ph-CO-CH₂-Br) Product Phenacyl Ester (R-COO-CH₂-CO-Ph) PhenacylBr->Product Br Br⁻ PhenacylBr->Br + RCOO_2->PhenacylBr S_N2 Attack

Caption: The two-step logical relationship in the formation of phenacyl esters: initial deprotonation of the carboxylic acid followed by an SN2 attack.

References

Application Notes & Protocols: Leveraging 3-Bromophenacyl Bromide in the Synthesis of Complex Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-Bromophenacyl bromide, a versatile bifunctional reagent, in the construction of complex organic molecules. Detailed protocols for key transformations and quantitative data are presented to facilitate its application in research and development.

Introduction

This compound (2,3'-dibromoacetophenone) is a valuable building block in organic synthesis. Its structure incorporates two reactive sites: a highly reactive α-bromoketone moiety and a bromine-substituted phenyl ring.[1][2] This dual reactivity makes it an excellent precursor for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds, which are prevalent in many biologically active molecules.[1][3] The α-bromoketone functionality readily participates in nucleophilic substitution and condensation reactions, while the bromo-substituted aromatic ring can be functionalized through various cross-coupling reactions.

Key Applications

The primary applications of this compound in the construction of complex organic molecules include:

  • Synthesis of Heterocyclic Compounds: It is extensively used as a key starting material for the synthesis of various nitrogen, sulfur, and oxygen-containing heterocycles, such as imidazoles, thiazoles, and oxazoles. These heterocyclic cores are scaffolds for many pharmaceutical agents.[1][3]

  • Derivatization of Carboxylic Acids: this compound serves as a derivatizing agent for carboxylic acids, converting them into their corresponding phenacyl esters. This is particularly useful for enhancing their detection in analytical techniques like High-Performance Liquid Chromatography (HPLC).

  • Intermediate in Multi-Step Syntheses: The ability to introduce the 3-bromophenacyl group into molecules allows for subsequent transformations, making it a crucial intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1][3]

  • Biochemical Research: In medicinal chemistry and biochemical research, it has been utilized for protein labeling and as an inhibitor of enzymes like phospholipase A2.[4]

Experimental Protocols & Data

Synthesis of this compound

A common method for the preparation of this compound involves the α-bromination of 3'-bromoacetophenone.

Protocol: α-Bromination of 3'-Bromoacetophenone

  • Materials: 3'-Bromoacetophenone, Bromine (Br₂), Glacial Acetic Acid.

  • Procedure:

    • In a fume hood, dissolve 3'-bromoacetophenone (1.0 eq) in glacial acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise with constant stirring.

    • After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the crude product, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Quantitative Data for Synthesis of this compound

PrecursorReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
3'-BromoacetophenoneHBr, O₂, 2-methylpyridinium nitrateWater601084[5][6]
Synthesis of Heterocyclic Compounds

This compound is a key precursor in the Hantzsch thiazole synthesis and related cyclization reactions to form other heterocycles.

Protocol: Hantzsch Thiazole Synthesis

  • Materials: this compound, Thioamide (e.g., thiourea), Ethanol.

  • Procedure:

    • Dissolve this compound (1.0 eq) and the thioamide (1.0-1.2 eq) in ethanol.

    • Reflux the reaction mixture for the specified time (monitored by TLC).

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the product and wash with cold ethanol.

    • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Quantitative Data for Heterocycle Synthesis using this compound

Heterocycle TypeReactant(s)SolventConditionsTime (h)Yield (%)Reference
Imidazo[2,1-b]oxazole2-Nitroimidazole, K₂CO₃DMFMicrowave, 150°C271[7][8]
Substituted ImidazoleImidazoleDMF0-5°C3-484[9]
2-Amino-4-(3-bromophenyl)thiazoleThioureaMethanolRoom Temp, Bu₄NPF₆ catalyst0.25>90[10]
2,4-Disubstituted OxazoleAmideNaDESMicrowave< 5 min57-86[11]

Experimental Workflow: Hantzsch Thiazole Synthesis

Hantzsch_Thiazole_Synthesis reagents This compound + Thioamide solvent Ethanol reagents->solvent Dissolve reaction Reflux solvent->reaction Heat workup Cooling & Precipitation reaction->workup Reaction Completion purification Filtration or Chromatography workup->purification product Thiazole Derivative purification->product

Caption: Workflow for the Hantzsch synthesis of thiazoles.

Derivatization of Carboxylic Acids for HPLC Analysis

This compound can be used to esterify carboxylic acids, creating UV-active derivatives that are easily detected by HPLC. The following is a general protocol adapted from the use of the similar p-bromophenacyl bromide.

Protocol: Preparation of Phenacyl Esters

  • Materials: Carboxylic acid, this compound, Acetonitrile, Triethylamine (or another suitable base).

  • Procedure:

    • Dissolve the carboxylic acid (1.0 eq) in acetonitrile.

    • Add triethylamine (1.1 eq) to form the carboxylate salt.

    • Add a solution of this compound (1.1 eq) in acetonitrile.

    • Stir the reaction mixture at room temperature or gentle heat (e.g., 60°C) until the reaction is complete (monitored by TLC or HPLC).

    • The resulting solution containing the phenacyl ester can be directly analyzed by HPLC after appropriate dilution.

Quantitative Data for Derivatization Reactions

AnalyteDerivatizing AgentReaction TimeDetection MethodConversion Yield (%)Reference
Perfluorinated Carboxylic Acidsp-Bromophenacyl bromideOptimizedLC-UV-ESI-MS/MS86-92[12]
Carboxylic Acids4'-Bromophenacyl triflate1-5 minHPLC-UVQuantitative[13]

Application in Biological Systems: Inhibition of Phospholipase A₂

Bromophenacyl bromides are known inhibitors of phospholipase A₂ (PLA₂), an enzyme crucial in the inflammatory cascade. PLA₂ catalyzes the hydrolysis of phospholipids to release arachidonic acid, the precursor to pro-inflammatory eicosanoids like prostaglandins and leukotrienes.

Mechanism of Action

This compound is believed to inhibit PLA₂ through irreversible alkylation of a critical histidine residue in the enzyme's active site. This covalent modification inactivates the enzyme, thereby blocking the release of arachidonic acid and the subsequent production of inflammatory mediators.

Signaling Pathway: Phospholipase A₂ and the Arachidonic Acid Cascade

PLA2_Pathway cluster_upstream Upstream Signals cluster_membrane Cell Membrane cluster_downstream Downstream Effects GPCR G-Protein Coupled Receptors (e.g., 5-HT2A) PLC Phospholipase C (PLC) GPCR->PLC RTK Receptor Tyrosine Kinases RTK->PLC PLA2 Phospholipase A₂ (PLA₂) PLC->PLA2 Activates AA Arachidonic Acid (AA) PLA2->AA Releases Membrane_PL Membrane Phospholipids Membrane_PL->PLA2 COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Inhibitor 3-Bromophenacyl bromide Inhibitor->PLA2 Inhibits

Caption: Inhibition of the PLA₂ signaling pathway by this compound.

Safety Information

This compound is a lachrymator and an irritant. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

Troubleshooting & Optimization

Improving the yield and purity of 3-Bromophenacyl bromide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromophenacyl bromide, focusing on improving yield and purity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction; Sub-optimal stoichiometry of reactants; Formation of by-products due to inappropriate reaction temperature.Ensure the use of an appropriate molar ratio of the brominating agent to 3'-Bromoacetophenone.[1] Maintain a low reaction temperature, typically between 0–5°C, to minimize the formation of side products.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion.[2]
Presence of Impurities in the Final Product Formation of poly-brominated by-products; Contamination with starting material (3'-Bromoacetophenone); Ring bromination as a side reaction.To reduce poly-bromination, carefully control the stoichiometry of the brominating agent.[1] For purification, recrystallization using a chloroform/methanol mixture or 95% ethyl alcohol is effective.[1][3] Column chromatography can also be employed for more rigorous purification.[1][2]
Product Discoloration (Yellow or Brownish Tinge) Presence of residual bromine or hydrogen bromide; Decomposition of the product.Wash the crude product with a 50% ethyl alcohol solution until it is colorless.[3] Immediate removal of ether and dissolved hydrogen bromide under reduced pressure after the reaction can prevent discoloration.[4]
Difficulty in Product Crystallization Impurities hindering crystal lattice formation; Incorrect solvent system for recrystallization.Wash the crude product to remove soluble impurities before recrystallization.[3] If crystallization is difficult in one solvent system, try a mixed solvent system, such as methyl alcohol, chloroform, and ethyl acetate.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through the direct bromination of 3'-Bromoacetophenone.[1] This electrophilic substitution reaction typically utilizes elemental bromine or N-bromosuccinimide (NBS) as the brominating agent.[1]

Q2: How can I optimize the reaction conditions to maximize yield and purity?

A2: Optimization hinges on several key factors. Controlling the stoichiometry of your reactants is crucial to prevent the formation of poly-brominated by-products.[1] Maintaining a low reaction temperature, generally between 0–5°C, helps to suppress side reactions.[1] The choice of solvent is also important; dichloromethane and chloroform are often used due to their ability to dissolve the reactants effectively.[1] In some modern protocols, acetonitrile has been shown to provide good yields.[1]

Q3: What are the common side reactions to be aware of during the synthesis?

A3: The primary side reaction of concern is the formation of poly-brominated products, which can significantly impact the purity of the final compound.[1] Additionally, ring bromination can occur, particularly if the reaction conditions are not carefully controlled.[5]

Q4: What are the recommended methods for purifying crude this compound?

A4: Recrystallization is a widely used and effective method for purifying this compound.[1] Common solvent systems for recrystallization include chloroform/methanol mixtures and 95% ethyl alcohol.[1][3] For instances where a higher degree of purity is required, column chromatography can be utilized.[2]

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: Yes, this compound is an irritant and a lachrymator.[4][6] It is essential to avoid inhalation, ingestion, and contact with skin and eyes.[6] Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Bromination of 3'-Bromoacetophenone

This protocol is adapted from established procedures for the bromination of similar acetophenone derivatives.

Materials:

  • 3'-Bromoacetophenone

  • Bromine

  • Glacial Acetic Acid

  • 50% Ethyl Alcohol

  • 95% Ethyl Alcohol

Procedure:

  • In a flask, dissolve 3'-Bromoacetophenone in glacial acetic acid.

  • Slowly add an equimolar amount of bromine to the solution while maintaining the temperature below 20°C.[7]

  • During the addition of bromine, shake the mixture vigorously. The product, this compound, will begin to precipitate as needles.[3]

  • Once all the bromine has been added, cool the flask in an ice-water bath.[3]

  • Filter the crude product using suction filtration.

  • Wash the collected crystals with 50% ethyl alcohol until they are colorless.[3]

  • Air-dry the purified product.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • 95% Ethyl Alcohol

Procedure:

  • Transfer the crude, air-dried this compound to a clean flask.

  • Add a sufficient volume of 95% ethyl alcohol to dissolve the solid upon heating. A common ratio for a similar compound is 400 cc of 95% ethyl alcohol for 55-60 g of crude product.[3]

  • Gently heat the mixture until the solid is completely dissolved.

  • Allow the solution to cool slowly to room temperature to facilitate the formation of crystals.

  • For maximum recovery, you can further cool the solution in an ice bath.

  • Collect the recrystallized product by suction filtration.

  • Wash the crystals with a small amount of cold 95% ethyl alcohol.

  • Dry the purified crystals. A further quantity of less pure product may be recovered from the mother liquor by concentration and cooling.[3]

Data Presentation

Reaction Parameter Condition 1 Condition 2 Yield (%) Purity (%) Reference
Starting Material p-Bromoacetophenone3'-Bromoacetophenone69-72Not Specified[3]
Brominating Agent BromineHBr/O2/2-methylpyridinium nitrateNot Specified84[2]
Solvent Glacial Acetic AcidWater69-72Not Specified[3]
Temperature < 20°C60°C69-7284[2][3]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start dissolve Dissolve 3'-Bromoacetophenone in Glacial Acetic Acid start->dissolve add_br2 Slowly Add Bromine (< 20°C) dissolve->add_br2 cool Cool in Ice-Water Bath add_br2->cool filter Filter Crude Product cool->filter wash Wash with 50% Ethyl Alcohol filter->wash recrystallize Recrystallize from 95% Ethyl Alcohol wash->recrystallize dry Dry Purified Product recrystallize->dry end End dry->end

Caption: Workflow for the synthesis and purification of this compound.

side_reactions Potential Side Reactions in this compound Synthesis start_material 3'-Bromoacetophenone desired_product This compound (Desired Product) start_material->desired_product Controlled Bromination poly_brominated Poly-brominated By-products start_material->poly_brominated Excess Bromine ring_brominated Ring Bromination Products start_material->ring_brominated Harsh Conditions

References

Common side reactions and byproducts in 3-Bromophenacyl bromide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromophenacyl bromide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and byproduct formation encountered during experiments with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The most prevalent side reactions include:

  • Favorskii Rearrangement: Especially in the presence of strong bases, α-halo ketones like this compound can undergo rearrangement to form carboxylic acid derivatives.[1][2]

  • Elimination Reactions: Competition between the desired nucleophilic substitution (SN2) and elimination (E2) is common, leading to the formation of unsaturated ketone byproducts.

  • Hydrolysis: this compound is sensitive to moisture and can hydrolyze to 3-bromophenacyl alcohol, particularly in aqueous or protic solvents.[3]

  • Over-alkylation/Polyalkylation: When reacting with primary or secondary amines, multiple alkylations on the nitrogen atom can occur, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts.

  • Reaction with Solvent: Nucleophilic solvents (e.g., alcohols) can react with this compound, leading to solvolysis byproducts.

Q2: My reaction with this compound is giving a low yield of the desired product. What are the likely causes?

A2: Low yields can stem from several factors:

  • Competing Side Reactions: The side reactions listed in Q1 can significantly consume the starting material and reduce the yield of the intended product.

  • Purity of this compound: Impurities in the starting material can interfere with the reaction. It is a lachrymator and can degrade over time, so proper handling and storage are crucial.[4]

  • Reaction Conditions: Non-optimal temperature, solvent, or base can favor side reactions over the desired substitution.

  • Moisture in Reagents or Solvents: The presence of water can lead to hydrolysis of this compound.[3]

Q3: I am observing multiple spots on my TLC plate that I suspect are byproducts. How can I identify them?

A3: Byproducts can often be identified by comparing the TLC to known standards if available. Spectroscopic methods are essential for definitive identification:

  • Mass Spectrometry (MS): Can help identify the molecular weights of the byproducts. GC-MS can be particularly useful for analyzing complex reaction mixtures.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information about the byproducts. For example, the formation of an elimination product would show characteristic alkene proton signals.

  • Infrared (IR) Spectroscopy: Can help identify functional groups. For instance, the hydrolysis product (3-bromophenacyl alcohol) would show a broad O-H stretch that is absent in the starting material.

Troubleshooting Guides

This section provides guides to address specific issues you may encounter during your experiments.

Issue 1: Formation of Carboxylic Acid Derivatives (Favorskii Rearrangement)

Symptoms:

  • The major product isolated is a carboxylic acid, ester, or amide derivative of phenylacetic acid (with the 3-bromo substituent) instead of the expected substitution product.

  • Significant gas evolution (CO2) may be observed if the reaction is performed with a carboxylate salt.

Root Cause: The Favorskii rearrangement is a base-catalyzed reaction of α-halo ketones. The mechanism involves the formation of a cyclopropanone intermediate, which is then opened by a nucleophile.[1][2] Strong, non-nucleophilic bases and high temperatures can promote this rearrangement.

Solutions:

  • Choice of Base: Use a weaker, non-hindered base. For esterifications of carboxylic acids, using the carboxylate salt as the base is standard, but for other nucleophiles, consider bases like potassium carbonate instead of alkoxides if rearrangement is an issue.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Aprotic solvents are generally preferred for SN2 reactions.

Issue 2: Presence of Unsaturated Ketone Byproducts (Elimination Reaction)

Symptoms:

  • NMR analysis of the crude product shows signals in the alkene region (typically 5-7 ppm).

  • The mass spectrum of the reaction mixture shows a peak corresponding to the loss of HBr from the desired product.

Root Cause: this compound has a hydrogen atom on the carbon adjacent to the carbonyl group (the α'-position), which can be abstracted by a base, leading to an E2 elimination reaction. This competes with the desired SN2 reaction at the α-carbon.

Solutions:

  • Base Selection: Use a soft, non-bulky nucleophile that is a weak base. Strong, bulky bases favor elimination.

  • Temperature: Lower reaction temperatures generally favor substitution over elimination.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile can favor SN2 reactions.

Condition Favors Substitution (SN2) Favors Elimination (E2)
Base Weakly basic, good nucleophile (e.g., I-, Br-, RS-, N3-)Strong, sterically hindered base (e.g., t-BuOK)
Temperature Lower temperaturesHigher temperatures
Solvent Polar aprotic (e.g., Acetone, DMF, Acetonitrile)Less polar solvents
Issue 3: Formation of 3-Bromophenacyl Alcohol

Symptoms:

  • A byproduct with a molecular weight corresponding to the replacement of the α-bromide with a hydroxyl group is detected.

  • IR spectroscopy of the crude product shows a broad peak around 3200-3600 cm-1.

Root Cause: Hydrolysis of the labile α-bromo group by water present in the reaction mixture.

Solutions:

  • Anhydrous Conditions: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Aprotic Solvents: Avoid protic solvents like water or alcohols if they are not intended to be a reactant.

Issue 4: Mixture of Mono-, Di-, and Tri-substituted Amine Products

Symptoms:

  • When reacting with a primary or secondary amine, a complex mixture of products is obtained with varying degrees of alkylation on the nitrogen atom.

Root Cause: The initially formed mono-alkylated amine is often more nucleophilic than the starting amine, leading to further reaction with this compound.

Solutions:

  • Stoichiometry: Use a large excess of the starting amine to increase the probability of this compound reacting with it rather than the alkylated product.

  • Alternative Synthetic Routes: Consider reductive amination as an alternative method for the synthesis of the desired amine.

Experimental Protocols

Synthesis of 2-Amino-4-(3-bromophenyl)thiazole (Hantzsch Thiazole Synthesis)

This protocol describes a common application of this compound in the synthesis of a thiazole derivative.

Materials:

  • This compound

  • Thiourea

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add thiourea (1.1 equivalents) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-(3-bromophenyl)thiazole.

Potential Side Products:

  • Unreacted starting materials.

  • Hydrolysis product: 3-bromophenacyl alcohol.

Visualizations

Side_Reactions cluster_main Desired Reaction Pathway cluster_side Common Side Reactions BPB This compound Desired_Product Substitution Product (S N 2) BPB->Desired_Product + Nucleophile (Controlled Conditions) Favorskii Favorskii Rearrangement Product BPB->Favorskii + Strong Base Elimination Elimination Product (E2) BPB->Elimination + Strong/Bulky Base Hydrolysis Hydrolysis Product (3-Bromophenacyl alcohol) BPB->Hydrolysis + H2O Polyalkylation Polyalkylation Products BPB->Polyalkylation + Amine (1:1 ratio) Nuc Nucleophile (e.g., R-NH2, R-COO-, RS-) Base Base (e.g., RO-, OH-) H2O Water

Caption: Overview of desired and side reaction pathways for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Identify Identify Byproducts (TLC, NMR, MS) Start->Identify Favorskii Favorskii Product (Carboxylic Acid Derivative) Identify->Favorskii Is it a rearranged product? Elimination Elimination Product (Unsaturated Ketone) Identify->Elimination Are there alkene signals? Hydrolysis Hydrolysis Product (Alcohol) Identify->Hydrolysis Is there an alcohol byproduct? Polyalkylation Polyalkylation Identify->Polyalkylation Is it a reaction with an amine? Sol_Favorskii Use Weaker Base Lower Temperature Favorskii->Sol_Favorskii Sol_Elimination Use Weaker/Less Bulky Base Lower Temperature Elimination->Sol_Elimination Sol_Hydrolysis Use Anhydrous Conditions Hydrolysis->Sol_Hydrolysis Sol_Polyalkylation Use Excess Amine Polyalkylation->Sol_Polyalkylation

Caption: Troubleshooting workflow for reactions involving this compound.

References

Technical Support Center: 3-Bromophenacyl Bromide Derivatization of Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using 3-Bromophenacyl bromide for the derivatization of fatty acids for analyses such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization process in a question-and-answer format.

Question 1: Why is the yield of my derivatized fatty acids low?

Answer: Low derivatization yield is a common issue that can be attributed to several factors. Here are the primary causes and their solutions:

  • Incomplete Conversion of Fatty Acids to Salts: The derivatization reaction requires the fatty acid to be in its carboxylate salt form for efficient nucleophilic attack on the this compound.[1] Incomplete neutralization will result in unreacted fatty acids.

    • Solution: Ensure complete neutralization of the fatty acid sample with a suitable base like potassium hydroxide (KOH) or potassium carbonate (K2CO3) before adding the derivatization reagent.[2] Using a pH indicator, such as phenolphthalein, can help confirm complete neutralization.[2]

  • Presence of Water: this compound and the intermediate carboxylate salts are sensitive to moisture. Water can hydrolyze the derivatizing reagent and compete with the carboxylate in the reaction, reducing the yield.

    • Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. If the sample is in an aqueous solution, it should be evaporated to dryness before proceeding with derivatization.

  • Suboptimal Reaction Conditions: The temperature and duration of the reaction are critical for achieving high yields.

    • Solution: Optimize the reaction temperature and time. A common starting point is heating the reaction mixture at 80°C for 30 minutes.[2] However, for heat-sensitive or unsaturated fatty acids, a lower temperature (e.g., 40°C) for a longer duration may be necessary to prevent degradation or isomerization.[3]

  • Insufficient Reagent Concentration: An inadequate amount of this compound or catalyst can lead to an incomplete reaction.

    • Solution: Use a molar excess of the derivatization reagent. A 10-fold or even 25-fold excess has been reported to be optimal.[1][4] The use of a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6), is also crucial for enhancing the reaction rate and yield, especially in non-polar solvents like acetonitrile.[1]

Question 2: I am seeing extra, unexpected peaks in my chromatogram. What could be the cause?

Answer: The presence of extraneous peaks in your chromatogram can indicate the formation of side products, contamination, or degradation.

  • Side Reactions: this compound is a reactive compound and can participate in side reactions, leading to the formation of byproducts.

    • Solution: Ensure precise control over the stoichiometry of the reactants and maintain optimal reaction temperatures to minimize the formation of polybrominated byproducts or other side products.[1]

  • Reagent Degradation: this compound can degrade over time, especially if not stored properly. Degradation products can appear as extra peaks in the chromatogram.

    • Solution: Store the this compound reagent in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) in an airtight, light-resistant container.[1] It is advisable to use high-purity reagents and check for any signs of degradation (e.g., discoloration) before use.

  • Isomerization of Unsaturated Fatty Acids: The derivatization conditions, particularly high temperatures, can cause the isomerization of cis/trans double bonds in unsaturated fatty acids, leading to the appearance of multiple peaks for a single fatty acid.[3]

    • Solution: For unsaturated fatty acids, consider using milder reaction conditions, such as a lower temperature (e.g., 40°C) and a shorter reaction time (e.g., 30 minutes), to minimize the risk of isomerization.[3]

Question 3: The derivatization reaction is not proceeding to completion. What should I check?

Answer: If you suspect an incomplete reaction, several factors related to the reagents and reaction setup should be investigated.

  • Reagent Quality and Stability: The purity and stability of this compound are critical for a successful derivatization. The reagent is sensitive to moisture and light.[1][5]

    • Solution: Use a fresh or properly stored reagent. It is recommended to store it at a low temperature.[5] Consider purchasing from a reputable supplier and checking the certificate of analysis.

  • Catalyst Inefficiency: The choice and concentration of the catalyst play a significant role in the reaction kinetics.

    • Solution: While basic catalysts like triethylamine are used, a phase-transfer catalyst like 18-crown-6 can significantly improve the reaction rate in aprotic solvents by solubilizing the potassium carboxylate.[1] Ensure the catalyst is active and used in the correct proportion.

  • Solvent Issues: The solvent must be able to dissolve all reactants and be compatible with the reaction.

    • Solution: Acetonitrile is a commonly used solvent for this derivatization due to its ability to dissolve the reactants and its compatibility with subsequent HPLC analysis.[1] Ensure the solvent is of high purity and anhydrous.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatizing fatty acids with this compound?

A1: Fatty acids often lack a strong chromophore, which makes their detection by UV detectors in HPLC challenging. Derivatization with this compound introduces a phenacyl group to the fatty acid molecule. This derivative strongly absorbs UV light (typically around 260 nm), significantly enhancing the sensitivity of detection by HPLC-UV.[2][6]

Q2: What safety precautions should be taken when handling this compound?

A2: this compound is a corrosive and lachrymatory compound, meaning it can cause severe skin burns, eye damage, and is irritating to the respiratory system.[5][7] It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][7]

Q3: How should this compound be stored?

A3: To maintain its stability, this compound should be stored at a cool temperature in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen).[1][8] It is also sensitive to moisture and should be kept in a dry environment.[5]

Q4: Can this derivatization method be used for all types of fatty acids?

A4: This method is generally applicable to a wide range of mono-, di-, and tricarboxylic acids, including saturated and unsaturated fatty acids.[4] However, for polyunsaturated fatty acids that are prone to oxidation or isomerization, the reaction conditions may need to be optimized (e.g., lower temperature) to prevent degradation.[3]

Data Presentation

Table 1: Key Reagents and Their Roles in the Derivatization Process

ReagentRoleKey Considerations
This compound Derivatizing agentHigh purity is essential. Store in a cool, dark, and dry place under inert gas.[1]
Potassium Hydroxide (KOH) / Potassium Carbonate (K2CO3) BaseUsed to convert fatty acids into their more reactive carboxylate salts.[2]
18-crown-6 Phase-Transfer CatalystEnhances reaction rate and yield by increasing the nucleophilicity of the carboxylate anion.[1]
Acetonitrile SolventShould be anhydrous and of high purity to ensure optimal reaction conditions and compatibility with HPLC.[1]

Table 2: General Reaction Conditions for Fatty Acid Derivatization

ParameterRecommended ConditionRationale
Temperature 40-80°CHigher temperatures increase reaction rate but may degrade sensitive fatty acids. Optimization is key.[2][3]
Time 15-60 minutesSufficient time is needed for the reaction to go to completion. Longer times may be needed at lower temperatures.[1][2]
Molar Ratio (Reagent:Fatty Acid) ≥ 10:1A significant excess of the derivatizing reagent ensures the reaction proceeds to completion.[4]
Atmosphere Inert (e.g., Nitrogen, Argon)Recommended to prevent oxidation of unsaturated fatty acids and degradation of the reagent.[1]

Experimental Protocols

Detailed Methodology for this compound Derivatization of Fatty Acids

This protocol is a general guideline and may require optimization for specific fatty acids or sample matrices.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the fatty acid sample into a reaction vial.

    • If the sample is in a solution, evaporate the solvent completely under a stream of nitrogen.

  • Neutralization:

    • Dissolve the fatty acid residue in a small volume of methanol.

    • Add a basic solution, such as 85% potassium hydroxide in methanol, dropwise until the solution is neutralized. The use of an indicator like phenolphthalein can aid in determining the endpoint.[2] Alternatively, potassium carbonate at 3-5 times the molar equivalent of the fatty acid can be used.[2]

    • Evaporate the methanol completely under a stream of nitrogen.

  • Derivatization Reaction:

    • To the dried fatty acid salt, add a solution of this compound in anhydrous acetonitrile. A 10-fold molar excess of the reagent is recommended.[4]

    • Add a catalytic amount of 18-crown-6 ether.

    • Seal the reaction vial tightly.

    • Heat the reaction mixture at a controlled temperature (e.g., 80°C) for a specified time (e.g., 30 minutes) with stirring.[2] Optimization of temperature and time is crucial for different fatty acids.

  • Sample Preparation for HPLC Analysis:

    • After the reaction is complete, cool the vial to room temperature.

    • The reaction mixture can often be directly injected into the HPLC system after appropriate dilution with the mobile phase.[6] Alternatively, a liquid-liquid extraction can be performed to remove excess reagents if necessary.

Mandatory Visualization

Derivatization_Workflow cluster_prep Sample Preparation cluster_neut Neutralization cluster_deriv Derivatization cluster_analysis Analysis FattyAcid Fatty Acid Sample Dissolve Dissolve in Methanol FattyAcid->Dissolve Neutralize Add Base (e.g., KOH) to form Carboxylate Salt Dissolve->Neutralize Dry Evaporate to Dryness Neutralize->Dry AddReagents Add this compound, Acetonitrile, and 18-crown-6 Dry->AddReagents Heat Heat (e.g., 80°C, 30 min) AddReagents->Heat Cool Cool to Room Temperature Heat->Cool Dilute Dilute Sample Cool->Dilute HPLC HPLC-UV Analysis Dilute->HPLC

Caption: Experimental workflow for the derivatization of fatty acids with this compound.

Troubleshooting_Tree cluster_low_yield Low Yield cluster_extra_peaks Extra Peaks in Chromatogram Start Problem with Derivatization Check_Neutralization Incomplete Neutralization? Start->Check_Neutralization Check_Side_Reactions Side Reactions? Start->Check_Side_Reactions Check_Water Presence of Water? Check_Neutralization->Check_Water No Sol_Neutralization Ensure complete conversion to carboxylate salt. Check_Neutralization->Sol_Neutralization Yes Check_Conditions Suboptimal Conditions? Check_Water->Check_Conditions No Sol_Water Use anhydrous solvents and dried glassware. Check_Water->Sol_Water Yes Check_Reagents Insufficient Reagents? Check_Conditions->Check_Reagents No Sol_Conditions Optimize reaction temperature and time. Check_Conditions->Sol_Conditions Yes Sol_Reagents Use molar excess of derivatizing agent and catalyst. Check_Reagents->Sol_Reagents Yes Check_Degradation Reagent Degradation? Check_Side_Reactions->Check_Degradation No Sol_Side_Reactions Optimize stoichiometry and temperature. Check_Side_Reactions->Sol_Side_Reactions Yes Check_Isomerization Isomerization? Check_Degradation->Check_Isomerization No Sol_Degradation Use fresh, properly stored reagent. Check_Degradation->Sol_Degradation Yes Sol_Isomerization Use milder reaction conditions for unsaturated FAs. Check_Isomerization->Sol_Isomerization Yes

Caption: Troubleshooting decision tree for this compound derivatization of fatty acids.

References

How to avoid degradation of 3-Bromophenacyl bromide during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Bromophenacyl Bromide

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this reagent in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to its storage and degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent degradation?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry environment. The recommended storage temperature is between 0-8°C. It is also advisable to store it under an inert atmosphere, such as argon or nitrogen, to prevent moisture-related degradation. The container should be tightly sealed and made of a non-reactive material.

Q2: My this compound powder, which was initially white, has turned yellow. What does this color change indicate?

A2: A yellow discoloration of this compound typically suggests degradation. This can be caused by exposure to light, moisture, or elevated temperatures. The yellow color may be due to the formation of various degradation products. It is recommended to assess the purity of the discolored reagent before use.

Q3: Is this compound sensitive to light or moisture?

A3: Yes, this compound is known to be both light-sensitive and moisture-sensitive.[1] Exposure to light can initiate photolytic reactions, while moisture can lead to hydrolysis.[2] It is crucial to handle the compound in a controlled environment and protect it from these elements during storage and use.

Q4: What are the primary degradation pathways for this compound?

A4: The two main degradation pathways are hydrolysis and photodecomposition. Hydrolysis occurs in the presence of water, leading to the formation of 3-bromophenacyl alcohol and hydrobromic acid. Photodecomposition is initiated by exposure to light, particularly UV light, which can cause the cleavage of the carbon-bromine bond to form radical species.

Q5: How can I confirm the purity of my stored this compound?

A5: The purity of this compound can be effectively determined using a stability-indicating analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection. This technique can separate the intact compound from its potential degradation products. For a detailed procedure, please refer to the "Experimental Protocols" section below.

Troubleshooting Guide

Issue 1: Inconsistent reaction yields using stored this compound.

  • Question: I have been using this compound from the same batch for a series of reactions, but my product yields have become inconsistent. What could be the cause?

  • Answer: Inconsistent yields are often a sign of reagent degradation. This compound can degrade over time if not stored under optimal conditions. The presence of degradation products, such as 3-bromophenacyl alcohol from hydrolysis, will reduce the molar equivalence of the active reagent, leading to lower and more variable yields. It is recommended to verify the purity of your reagent using the HPLC method outlined below.

Issue 2: Appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate.

  • Question: When monitoring my reaction involving this compound via TLC, I see an extra spot that is not my starting material or product. Could this be from the reagent itself?

  • Answer: Yes, it is highly likely that the additional spot corresponds to a degradation product of this compound. For instance, the hydrolysis product, 3-bromophenacyl alcohol, is more polar and will have a different Rf value than the parent compound. To confirm this, you can run a TLC of the this compound reagent alone. If you observe more than one spot, the reagent has likely degraded.

Issue 3: The pH of my reaction mixture becomes acidic when using this compound.

  • Question: I've noticed that my reaction mixture becomes acidic after adding this compound, which is affecting my acid-sensitive substrates. Why is this happening?

  • Answer: The acidic nature is likely due to the presence of hydrobromic acid (HBr), a byproduct of the hydrolysis of this compound. This indicates that the reagent has been exposed to moisture. To mitigate this, ensure the reagent is stored in a desiccator and handled under anhydrous conditions. Using freshly purchased or purified reagent is also recommended.

Data Presentation

Table 1: Summary of Storage Conditions for this compound

ParameterOptimal ConditionSuboptimal ConditionPotential Outcome of Suboptimal Storage
Temperature 0-8°C (Refrigerated)Room temperature or higherIncreased rate of degradation
Light In an amber or opaque vial, stored in the darkExposure to ambient or UV lightPhotodecomposition, discoloration (yellowing)
Atmosphere Under an inert gas (Argon or Nitrogen)In airIncreased risk of moisture absorption and oxidation
Moisture In a desiccator or with a desiccantExposure to humidityHydrolysis to 3-bromophenacyl alcohol and HBr
Container Tightly sealed glass containerLoosely capped or reactive plastic containerContamination and degradation

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Purity Assessment of this compound

This protocol describes a reversed-phase HPLC method to determine the purity of this compound and separate it from its primary degradation product, 3-bromophenacyl alcohol.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound sample

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase in a volumetric flask to achieve a concentration of 1 mg/mL.

  • Ensure the sample is fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. Analysis:

  • Inject the prepared sample onto the HPLC system.

  • Record the chromatogram for a sufficient runtime to allow for the elution of the parent compound and any degradation products. This compound will be less retained than its more polar hydrolysis product, 3-bromophenacyl alcohol.

  • The purity of the sample can be calculated based on the peak area percentage of the main peak relative to the total peak area.

Mandatory Visualization

DegradationPathways cluster_hydrolysis Hydrolysis Pathway cluster_photo Photodecomposition Pathway main This compound (Stable) hydrolysis_product 3-Bromophenacyl alcohol main->hydrolysis_product Moisture (H₂O) hbr Hydrobromic Acid (HBr) radical1 3-Bromophenacyl radical main->radical1 Light (hν) radical2 Bromine radical

Caption: Degradation pathways of this compound.

References

Technical Support Center: Refining Purification Techniques for 3-Bromophenacyl Bromide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 3-Bromophenacyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound and its derivatives?

A1: The two most prevalent and effective purification techniques for this compound and its reaction products are recrystallization and column chromatography.[1] The choice between these methods typically depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

Q2: My purified this compound product is colored (yellow or brown). What is the likely cause and how can I remove the color?

A2: A yellow or brownish tint in the crystalline product often indicates the presence of residual hydrogen bromide or other impurities.[2] Washing the crude crystals with a solvent mixture, such as 50% ethyl alcohol or a combination of water and petroleum ether, can effectively remove these color impurities.[1][2][3]

Q3: What are some common impurities I should expect in a this compound synthesis reaction?

A3: Common impurities can include unreacted starting material, such as 3'-Bromoacetophenone, and potential poly-brominated by-products.[1] The reaction conditions, particularly stoichiometry and temperature, should be carefully controlled to minimize the formation of these impurities.

Q4: Can this compound or its derivatives degrade during purification?

A4: While generally stable, prolonged exposure to certain conditions can lead to degradation. For instance, during column chromatography, the acidic nature of silica gel can sometimes cause degradation of acid-sensitive compounds.[4] Additionally, if not removed promptly after synthesis, dissolved hydrogen bromide can lead to the formation of less pure products.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield After Recrystallization The chosen solvent system is not optimal, leading to product loss in the mother liquor.- Ensure the correct solvent or solvent mixture is used. For phenacyl bromides, alcohols like ethanol or methanol are often effective.[1][2][3] - Concentrate the mother liquor and chill to recover a second crop of crystals, which can then be further purified if necessary.[1][3]
Oily Product Instead of Crystals The product may be impure, or the crystallization process was too rapid.- Try washing the crude product with a suitable solvent to remove impurities before attempting recrystallization.[2] - Ensure a slow cooling process during recrystallization to allow for proper crystal formation.
Poor Separation in Column Chromatography The chosen eluent system does not provide adequate separation of the product from impurities.- Optimize the mobile phase using Thin Layer Chromatography (TLC) beforehand. A common starting point is a mixture of hexane and ethyl acetate or petroleum ether.[1] - Adjust the solvent ratio to achieve a good separation of spots on the TLC plate.
Product Degradation on Silica Gel Column The compound is sensitive to the acidic nature of the silica gel.- Deactivate the silica gel by preparing a slurry with the eluent containing a small amount (0.5-2%) of a tertiary amine like triethylamine.[4] - Consider using a less acidic stationary phase, such as neutral or basic alumina.[4]

Experimental Protocols

Protocol 1: Recrystallization of this compound Derivatives

This protocol is a general guideline and may need to be optimized for specific derivatives.

  • Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent. Effective solvent systems include 95% ethyl alcohol, methanol, or a mixture of chloroform and methanol.[1][2][3]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Air-dry the purified crystals. A further quantity of less pure product can often be recovered by concentrating the mother liquor.[1][3]

Protocol 2: Column Chromatography of this compound Products
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and carefully load it onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system (e.g., petroleum ether or a hexane/ethyl acetate mixture).[1] The polarity of the eluent can be gradually increased if necessary to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

Purification Method Compound Solvent/Eluent Initial Purity (Melting Point) Final Purity (Melting Point) Yield Reference
Washing & Recrystallizationp-Bromophenacyl bromide50% Ethyl Alcohol (wash), 95% Ethyl Alcohol (recrystallization)106-108 °C108-109 °C69-72%[3]
RecrystallizationPhenacyl bromideMethanol45-48 °C49-51 °C64-66%[2]
Column ChromatographyPhenacyl bromide derivativesPetroleum EtherNot SpecifiedNot SpecifiedGood[1]
Column ChromatographyBrominated Ketone ProductsPetroleum Ether / Ethyl AcetateNot SpecifiedNot SpecifiedNot Specified[5][6]

Visualizations

experimental_workflow start Crude Reaction Product wash Wash with 50% Ethanol or Water/Petroleum Ether start->wash decision Is the product sufficiently pure? wash->decision recrystallization Recrystallization (e.g., 95% Ethanol) pure_product Pure Product recrystallization->pure_product column_chromatography Column Chromatography (e.g., Hexane/Ethyl Acetate) column_chromatography->pure_product decision->recrystallization No, solid decision->column_chromatography No, oil or complex mixture decision->pure_product Yes

Caption: General purification workflow for this compound reaction products.

troubleshooting_workflow start Impure Product check_color Is the product colored? start->check_color wash_crystals Wash with appropriate solvent (e.g., 50% Ethanol) check_color->wash_crystals Yes check_separation Poor separation in Column Chromatography? check_color->check_separation No wash_crystals->check_separation optimize_eluent Optimize eluent using TLC check_separation->optimize_eluent Yes check_yield Low yield after Recrystallization? check_separation->check_yield No pure_product Proceed with Purification optimize_eluent->pure_product recover_from_mother_liquor Concentrate mother liquor check_yield->recover_from_mother_liquor Yes check_yield->pure_product No recover_from_mother_liquor->pure_product

Caption: Troubleshooting logic for common purification issues.

References

Preventing unwanted polymerization when using 3-Bromophenacyl bromide in material science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of unwanted polymerization and side reactions when utilizing 3-Bromophenacyl bromide in material science and other synthetic applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a versatile bifunctional reagent used extensively in organic synthesis. Its reactivity stems from two electrophilic centers, making it a potent alkylating agent.[1] Key applications include:

  • Synthesis of Brominated Derivatives: It serves as a crucial building block for introducing bromine into molecules, which are valuable intermediates in the development of pharmaceuticals and agrochemicals.[1][2]

  • Heterocyclic Chemistry: It is widely used in the synthesis of complex heterocyclic compounds.[1]

  • Material Science: It is employed in the development of new polymers and materials with specific functionalities.[2]

  • Biochemistry: It is used as an inhibitor of enzymes like phospholipase A2 to study biological pathways.[1]

Q2: What is meant by "unwanted polymerization" of this compound?

Unlike traditional monomers, this compound does not typically undergo chain-growth polymerization. In this context, "unwanted polymerization" refers to a series of side reactions, such as self-condensation, that produce oligomeric or polymeric byproducts. These side reactions can lead to the formation of intractable materials, reduced yield of the desired product, and complex purification challenges.

Q3: What are the initial signs of unwanted polymerization or degradation?

The onset of unwanted side reactions can be identified by several observable changes in your reaction mixture or stored compound:

  • Color Change: The compound or reaction mixture may darken, turning yellow, brown, or even black.

  • Increased Viscosity: The solution may become more viscous or syrupy.

  • Precipitate Formation: The formation of an insoluble solid or sticky residue that is not your target product.

  • Reduced Yield: A significant decrease in the isolated yield of the desired product.

Q4: How should this compound be properly stored to maintain its stability?

To minimize degradation and prevent unwanted side reactions during storage, it is crucial to adhere to the following storage conditions:

  • Temperature: Store at a cool temperature, typically between 0 - 8 °C.[2]

  • Light: Protect from light by storing in an amber or opaque container.

  • Moisture: Keep in a tightly sealed container in a dry environment to prevent hydrolysis.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Troubleshooting Guide for Unwanted Polymerization

This guide will help you diagnose and resolve issues related to the formation of unwanted byproducts during your experiments with this compound.

Issue 1: Rapid darkening of the reaction mixture and formation of a tar-like substance.

Possible Cause: This is often indicative of a base-induced self-condensation or decomposition. This compound is highly susceptible to strong bases.

Troubleshooting Steps:

  • Re-evaluate Your Base:

    • If possible, use a weaker, non-nucleophilic base.

    • Consider using an inorganic base like potassium carbonate or cesium carbonate, which can be less aggressive than organic bases.

    • If a strong base is necessary, use a hindered base to minimize nucleophilic attack on the carbonyl group.

  • Control the Stoichiometry:

    • Avoid using a large excess of the base.

    • Employ slow addition of the base to the reaction mixture to maintain a low instantaneous concentration.

  • Lower the Reaction Temperature:

    • Perform the reaction at a lower temperature to reduce the rate of side reactions.

Issue 2: Low yield of the desired product with the presence of multiple unidentified spots on TLC.

Possible Cause: This could be due to a variety of side reactions, including self-condensation, or the Favorskii rearrangement if a base is used. The Favorskii rearrangement is a reaction of α-halo ketones with a base that leads to a rearranged carboxylic acid derivative.[3][4][5]

Troubleshooting Workflow:

troubleshooting_workflow start Low Yield & Multiple Spots on TLC check_purity Verify Purity of This compound start->check_purity purify Purify by Recrystallization (e.g., from Ethanol) check_purity->purify If impure check_base Review Base Choice and Stoichiometry check_purity->check_base If pure purify->check_base end_success Improved Yield and Purity purify->end_success modify_base Use Weaker/Hindered Base or Slow Addition check_base->modify_base If strong base used check_temp Assess Reaction Temperature check_base->check_temp If appropriate modify_base->check_temp modify_base->end_success lower_temp Run Reaction at Lower Temperature check_temp->lower_temp If reaction is exothermic or at high temp check_nucleophile Examine Nucleophile Reactivity check_temp->check_nucleophile If at low temp lower_temp->check_nucleophile lower_temp->end_success modify_nucleophile Use a More Reactive Nucleophile if Possible check_nucleophile->modify_nucleophile If reaction is sluggish modify_nucleophile->end_success end_fail Issue Persists

Caption: Troubleshooting workflow for low yield and byproduct formation.

Issue 3: Formation of a white, insoluble precipitate that is not the desired product.

Possible Cause: This could be a result of self-condensation products or the product of a Favorskii rearrangement, especially if using an alkoxide base, which would yield an ester.

Preventative Measures and Solutions:

ParameterRecommendationRationale
Purity of this compound Recrystallize from ethanol before use.Impurities can catalyze side reactions.
Choice of Base Use a non-nucleophilic, hindered base (e.g., proton sponge) or a weak inorganic base (e.g., K₂CO₃).To prevent deprotonation at the α-carbon and subsequent rearrangement or self-condensation.
Reaction Temperature Maintain the lowest possible temperature at which the desired reaction proceeds at a reasonable rate.Side reactions often have higher activation energies and are more prevalent at elevated temperatures.
Order of Addition Add the this compound solution slowly to the solution of the nucleophile and base.To maintain a low concentration of the electrophilic this compound, minimizing self-reaction.
Solvent Choice Use a polar aprotic solvent (e.g., DMF, acetonitrile) to favor the desired SN2 reaction.Protic solvents can participate in side reactions.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot 95% ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold 50% ethanol.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Procedure for a Nucleophilic Substitution Reaction
  • Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: In the reaction flask, dissolve the nucleophile and the base in the chosen anhydrous solvent.

  • Slow Addition: Dissolve the purified this compound in a minimal amount of the same anhydrous solvent and add it dropwise to the reaction mixture at the desired temperature (e.g., 0 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., water or a saturated ammonium chloride solution).

  • Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer, and purify the product by column chromatography or recrystallization.

Potential Side Reaction Pathways

Understanding the potential side reactions is key to preventing them. Below are diagrams illustrating two common unwanted pathways for this compound.

self_condensation reactant1 This compound enolate Enolate Intermediate reactant1->enolate Deprotonation reactant2 This compound product Self-Condensation Product (Dimer/Oligomer) reactant2->product enolate->product Nucleophilic Attack base Base

Caption: Simplified pathway for base-catalyzed self-condensation.

favorskii_rearrangement start {this compound} enolate Enolate Formation start->enolate cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 attack Nucleophilic Attack by Base cyclopropanone->attack rearranged_product Rearranged Carboxylic Acid Derivative attack->rearranged_product Ring Opening base Base base->enolate Deprotonation base->attack

Caption: The Favorskii rearrangement pathway leading to a rearranged product.

References

Validation & Comparative

Reactivity Face-Off: 3-Bromophenacyl Bromide vs. 4-Bromophenacyl Bromide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of organic synthesis and drug development, phenacyl bromides are pivotal intermediates, valued for their reactivity in forming new carbon-heteroatom bonds. Among these, the isomeric 3-Bromophenacyl bromide and 4-Bromophenacyl bromide are frequently employed as alkylating agents. A comprehensive analysis of their reactivity profiles reveals distinct differences attributable to the electronic effects of the bromo substituent on the phenyl ring. This guide provides a comparative overview of their reactivity, supported by theoretical principles and experimental context, to aid researchers in selecting the optimal reagent for their synthetic endeavors.

Executive Summary

The position of the bromine atom on the phenyl ring of bromophenacyl bromide significantly influences the electrophilicity of the benzylic carbon, which is the site of nucleophilic attack. Based on the principles of physical organic chemistry, specifically the Hammett equation, This compound is predicted to be more reactive than its 4-bromo counterpart in nucleophilic substitution reactions . This heightened reactivity is a direct consequence of the greater electron-withdrawing effect of the bromine atom from the meta position compared to the para position.

Theoretical Underpinnings of Reactivity: The Hammett Equation

The reactivity of substituted phenacyl bromides in nucleophilic substitution reactions, which typically proceed via an SN2 mechanism, is governed by the electronic properties of the substituent on the aromatic ring. The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative measure of these electronic effects. The equation is expressed as:

log(k/k₀) = σρ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which reflects the electronic effect of the substituent.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

For the nucleophilic substitution of phenacyl bromides, the reaction constant (ρ) is positive, signifying that electron-withdrawing groups, which have positive σ values, accelerate the reaction. This is because electron-withdrawing groups stabilize the transition state by delocalizing the developing negative charge.

The Hammett substituent constants (σ) for the bromo group are:

  • σ_meta (for 3-bromo) = +0.39

  • σ_para (for 4-bromo) = +0.23

Since σ_meta > σ_para, the bromine atom in the meta position exerts a stronger electron-withdrawing inductive effect, leading to a greater enhancement of the reaction rate. Consequently, this compound is anticipated to be the more reactive of the two isomers.

Experimental Data and Comparison

To illustrate the expected relative reactivity, the following table summarizes the key parameters.

CompoundStructureSubstituent PositionHammett Constant (σ)Predicted Relative Reactivity
This compound 2-bromo-1-(3-bromophenyl)ethanonemeta+0.39More Reactive
4-Bromophenacyl bromide 2-bromo-1-(4-bromophenyl)ethanonepara+0.23Less Reactive

Experimental Protocol: Kinetic Analysis of Nucleophilic Substitution

To experimentally validate the predicted reactivity difference, a kinetic study of the reaction of each isomer with a nucleophile, such as pyridine, can be conducted. The progress of the reaction can be monitored by techniques like UV-Vis spectroscopy, HPLC, or by following the change in conductivity of the solution.

Objective: To determine and compare the second-order rate constants for the reaction of this compound and 4-Bromophenacyl bromide with pyridine in a suitable solvent (e.g., acetone or acetonitrile).

Materials:

  • This compound

  • 4-Bromophenacyl bromide

  • Pyridine (freshly distilled)

  • Acetone (spectroscopic grade, anhydrous)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • UV-Vis Spectrophotometer or a conductivity meter

  • Thermostated water bath

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of known concentrations of this compound, 4-Bromophenacyl bromide, and pyridine in acetone.

  • Kinetic Run (Example using UV-Vis Spectroscopy):

    • Equilibrate the stock solutions to the desired reaction temperature (e.g., 25°C) in a thermostated water bath.

    • In a cuvette, mix appropriate volumes of the phenacyl bromide and pyridine solutions to achieve the desired initial concentrations.

    • Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at a wavelength where the product absorbs and the reactants do not (or where there is a significant change in absorbance).

    • Record the absorbance at regular time intervals until the reaction is complete.

  • Data Analysis:

    • The reaction is expected to follow second-order kinetics. The rate law is given by: Rate = k[Phenacyl bromide][Pyridine].

    • The second-order rate constant (k) can be determined by plotting 1/([A]t - [A]₀) versus time (for equimolar initial concentrations) or using the integrated rate law for second-order reactions.

    • Compare the calculated rate constants for the two isomers to determine their relative reactivity.

Logical Workflow for Reactivity Comparison

G cluster_0 Reactivity Comparison Workflow A Identify Isomers: This compound 4-Bromophenacyl bromide B Determine Reaction Type: Nucleophilic Substitution (SN2) A->B C Analyze Electronic Effects: Hammett Equation B->C D Obtain Hammett Constants: σ_meta(Br) = +0.39 σ_para(Br) = +0.23 C->D E Predict Relative Reactivity: σ_meta > σ_para => 3-Bromo > 4-Bromo D->E F Experimental Verification: Kinetic Studies E->F G Measure Rate Constants (k) F->G H Compare Experimental Data: k(3-Bromo) vs. k(4-Bromo) G->H I Conclusion: Confirm Reactivity Order H->I

Caption: Logical workflow for comparing the reactivity of bromophenacyl bromide isomers.

Conclusion

The analysis, grounded in the principles of the Hammett equation, strongly indicates that This compound is the more reactive isomer towards nucleophilic substitution compared to 4-Bromophenacyl bromide . This is attributed to the superior electron-withdrawing inductive effect of the bromine atom from the meta position, which enhances the electrophilicity of the reaction center. For researchers and professionals in drug development and chemical synthesis, this difference in reactivity is a critical consideration for reaction design, optimization of reaction conditions, and control of product yields. Experimental verification through kinetic studies, as outlined in the provided protocol, can provide quantitative data to further solidify this understanding.

A Comparative Guide to the Efficacy of 3-Bromophenacyl Bromide and Other Agents as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme inhibitor is a critical decision in experimental design and therapeutic development. This guide provides a detailed comparison of the efficacy of 3-Bromophenacyl bromide (3-BPB) as an inhibitor of phospholipase A2 (PLA2) with other prominent inhibitory agents. The information presented herein is supported by experimental data to facilitate an informed choice of inhibitor for specific research applications.

Introduction to this compound and Phospholipase A2

This compound is a well-established irreversible inhibitor of phospholipase A2 (PLA2) enzymes.[1][2][3][4] PLA2s are a superfamily of enzymes that play a crucial role in various cellular processes, including inflammation, signal transduction, and membrane homeostasis, by catalyzing the hydrolysis of the sn-2 fatty acyl bond of phospholipids.[5][6][7][8][9] This reaction releases arachidonic acid, a precursor to pro-inflammatory mediators such as prostaglandins and leukotrienes.[9][10][11][12] The mechanism of inhibition by 3-BPB involves the covalent alkylation of a critical histidine residue within the active site of the PLA2 enzyme, leading to its inactivation.[2] Given its potent inhibitory activity, 3-BPB has been widely used as a tool to study the physiological and pathological roles of PLA2.

Comparative Efficacy of PLA2 Inhibitors

The selection of a PLA2 inhibitor often depends on the specific isoform being targeted, the desired potency, and the nature of the study (in vitro vs. in vivo). This section provides a quantitative comparison of 3-BPB with other classes of PLA2 inhibitors. While a precise IC50 value for 3-BPB is not consistently reported in the literature, its effective inhibitory concentrations have been documented.

InhibitorClassTarget PLA2 Isoform(s)IC50 / Effective ConcentrationMechanism of ActionReference(s)
This compound (3-BPB) Alpha-haloketoneVarious PLA2s~50 µM causes significant reduction in LTP inductionIrreversible, covalent alkylation of active site histidine[13]
Varespladib Indole derivativeSecretory PLA2 (sPLA2) Group IIA12.0 nMReversible, competitive[14]
Indomethacin Non-steroidal anti-inflammatory drug (NSAID)Secretory PLA2 (sPLA2) Group II28 - 35 µMReversible, non-competitive[15]
Manoalide Sesterterpenoid (natural product)Secretory PLA2 (sPLA2) Group IIA3900.0 nMIrreversible[14]
Indoxam Oxicam derivativeSecretory PLA2 (sPLA2) Group V100.0 nMNot specified[16]
Punicalagin Polyphenol (natural product)Snake Venom sPLA2166.9 nM - 558.7 nMNot specified[17]

Experimental Protocols

Accurate assessment of enzyme inhibition requires robust and reproducible experimental protocols. Below are detailed methodologies for two common assays used to determine the efficacy of PLA2 inhibitors.

Fluorescence-Based Inhibition Assay

This assay measures the enzymatic activity of PLA2 by monitoring the increase in fluorescence upon the hydrolysis of a quenched fluorescent phospholipid substrate.

Materials:

  • PLA2 Enzyme Stock Solution (e.g., 1 mg/mL)

  • Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100)[18]

  • Fluorescent Phospholipid Substrate (e.g., NBD-PE)

  • Inhibitor Stock Solution (e.g., 3-BPB dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor (e.g., 3-BPB) in Assay Buffer.

  • In a 96-well plate, add the desired volume of each inhibitor dilution. Include wells for a positive control (a known PLA2 inhibitor) and a negative control (vehicle).

  • Add the PLA2 enzyme solution to each well, except for the non-enzymatic control wells.

  • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the fluorescent phospholipid substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Titrimetric Inhibition Assay

This classic assay measures the release of free fatty acids from a lecithin emulsion, which is then titrated with a standardized base to determine the enzyme activity.

Materials:

  • PLA2 Enzyme Solution

  • Lecithin Emulsion Substrate

  • Reaction Buffer (e.g., containing CaCl2 and NaCl)

  • Standardized NaOH solution

  • pH meter and titrator

  • Thermostated reaction vessel

Procedure:

  • Prepare the lecithin emulsion substrate as described in established protocols.[19][20]

  • In a thermostated reaction vessel, add the lecithin emulsion and adjust the pH to the optimal value for the PLA2 enzyme (e.g., pH 8.0).[20]

  • Add the inhibitor (e.g., 3-BPB) at various concentrations to the reaction vessel and incubate.

  • Initiate the reaction by adding the PLA2 enzyme.

  • Maintain the pH of the reaction mixture at the setpoint by titrating with the standardized NaOH solution.

  • Record the volume of NaOH consumed over time, which is proportional to the amount of fatty acid released.

  • Calculate the rate of reaction and the percentage of inhibition for each inhibitor concentration to determine the IC50 value.

Visualizing the Landscape of PLA2 Inhibition

To better understand the context of PLA2 inhibition, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.

PLA2_Signaling_Pathway cluster_membrane Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid (AA) PLA2->AA Hydrolysis COX Cyclooxygenases (COX-1/2) AA->COX LOX Lipoxygenases (LOX) AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Inhibitor 3-BPB & Other Inhibitors Inhibitor->PLA2

Caption: The Phospholipase A2 signaling cascade and point of inhibition.

Experimental_Workflow Prep Prepare Reagents (Enzyme, Substrate, Inhibitor) Incubate Incubate Enzyme with Inhibitor Prep->Incubate Reaction Initiate Reaction with Substrate Incubate->Reaction Measure Measure Activity (Fluorescence or Titration) Reaction->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze

Caption: A generalized workflow for determining enzyme inhibition.

Conclusion

This compound remains a valuable tool for the irreversible inhibition of phospholipase A2, facilitating the study of its diverse biological roles. However, for applications requiring reversible or more potent inhibition, a range of alternative agents such as Varespladib and various natural products offer compelling options. The choice of inhibitor should be guided by the specific experimental goals, the PLA2 isoform of interest, and the required potency. The experimental protocols provided in this guide offer a starting point for the reliable assessment of these and other potential PLA2 inhibitors.

References

Validating Protein Modification by 3-Bromophenacyl Bromide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of protein modifications is paramount. 3-Bromophenacyl bromide (3-BPB) has long been utilized as a valuable tool for studying protein structure and function through the alkylation of specific amino acid residues. This guide provides a comprehensive overview of the validation of 3-BPB-induced protein modifications using mass spectrometry, offering a comparative analysis with other common alkylating agents and detailed experimental protocols.

Introduction to this compound as a Protein Modification Reagent

This compound is a bifunctional electrophilic reagent that primarily targets nucleophilic side chains of amino acids. Its reactivity is centered on the α-carbon of the ketone, which is highly susceptible to nucleophilic attack, and the bromine atom on the phenacyl group. This reactivity profile makes it a potent inhibitor of various enzymes by covalently modifying key residues within their active sites. Notably, 3-BPB is a well-established inhibitor of phospholipase A2 (PLA2) enzymes, where it modifies a critical histidine residue in the active site. The validation of such modifications is crucial for understanding enzyme mechanisms and for the development of targeted therapeutics.

Mass spectrometry stands as the gold standard for the definitive identification and characterization of protein post-translational modifications, including those introduced artificially with reagents like 3-BPB. By precisely measuring the mass of proteins and their constituent peptides, mass spectrometry can confirm the covalent adduction of the 3-bromophenacyl group and pinpoint the exact site of modification.

Principles of Mass Spectrometry Validation

The core principle behind the validation of protein modification by 3-BPB using mass spectrometry lies in the detection of a specific mass shift in the modified protein or its peptides. The covalent attachment of the 3-bromophenacyl group results in a predictable increase in mass.

The reaction of this compound with a protein results in the displacement of one of the bromide ions and the formation of a covalent bond with a nucleophilic amino acid residue. The mass of the added group is that of the 3-bromophenacyl moiety (C₈H₆BrO), which has a monoisotopic mass of 196.96 Da.

Therefore, the theoretical monoisotopic mass shift observed upon modification of an amino acid residue by 3-BPB is +196.96 Da .

This mass shift can be detected at the level of the intact protein ("top-down" proteomics) or, more commonly, at the peptide level after enzymatic digestion of the protein ("bottom-up" proteomics). In bottom-up proteomics, the modified peptide will exhibit a mass increase of 196.96 Da in the mass spectrum. Tandem mass spectrometry (MS/MS) is then employed to fragment the modified peptide, allowing for the precise localization of the modification to a specific amino acid residue based on the fragmentation pattern.

Comparison with Alternative Alkylating Agents

While 3-BPB is a powerful tool, several other alkylating agents are commonly used in proteomics, each with its own advantages and disadvantages. The choice of reagent often depends on the specific application, the target residues of interest, and the desired reactivity and specificity.

ReagentTarget ResiduesMass Shift (Da)AdvantagesDisadvantages
This compound (3-BPB) Histidine, Cysteine, Methionine, Lysine+196.96- Effective inhibitor for studying enzyme mechanisms- Bulky group can probe active site accessibility- Can exhibit lower specificity compared to some alternatives- Less commonly used in standard proteomics workflows
Iodoacetamide (IAM) Cysteine+57.02- High reactivity and efficiency for cysteine alkylation- Widely used and well-characterized in proteomics- Can lead to over-alkylation and modification of other residues at high concentrations- Light sensitive
N-ethylmaleimide (NEM) Cysteine+125.05- Highly specific for cysteine thiols- Stable modification- Slower reaction kinetics compared to IAM
Acrylamide Cysteine+71.04- High specificity for cysteine- Can be used for differential labeling experiments- Potential for polymerization

Note: The specificity and reactivity of these agents can be influenced by factors such as pH, temperature, and the protein's local environment.

Experimental Protocols

Protein Modification with this compound

This protocol provides a general framework for the modification of a protein with 3-BPB for subsequent mass spectrometry analysis. Optimization may be required for specific proteins and experimental goals.

Materials:

  • Purified protein of interest

  • This compound (3-BPB)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching reagent (e.g., 1 M dithiothreitol (DTT) or L-cysteine)

  • Reagents for protein digestion (e.g., Trypsin, DTT, Iodoacetamide)

  • Reagents for mass spectrometry sample preparation (e.g., Formic acid, Acetonitrile)

Procedure:

  • Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • 3-BPB Stock Solution: Prepare a fresh stock solution of 3-BPB (e.g., 100 mM) in a suitable organic solvent like acetonitrile or DMSO immediately before use.

  • Modification Reaction: Add a 10- to 50-fold molar excess of the 3-BPB stock solution to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours in the dark.

  • Quenching: Stop the reaction by adding a quenching reagent to a final concentration sufficient to consume the excess 3-BPB (e.g., 10 mM DTT). Incubate for 30 minutes at room temperature.

  • Sample Cleanup: Remove excess reagents by buffer exchange using a desalting column or by dialysis.

Sample Preparation for Mass Spectrometry (Bottom-Up Proteomics)
  • Reduction and Alkylation of Unmodified Cysteines:

    • Denature the protein sample (e.g., with 8 M urea).

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteines by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes. This step is crucial to prevent disulfide bond reformation and to differentiate between cysteines modified by 3-BPB and those that were originally free.

  • Enzymatic Digestion:

    • Dilute the sample to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Sample Desalting:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid.

    • Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Data Analysis and Interpretation

The analysis of the mass spectrometry data involves searching the acquired spectra against a protein sequence database. The search parameters should be configured to include the mass of the 3-bromophenacyl modification (+196.96 Da) as a variable modification on potential target residues (e.g., Cys, His, Met, Lys). The identification of peptides with this specific mass shift confirms the modification. Subsequent manual inspection of the MS/MS spectra is essential to validate the precise site of modification.

Mandatory Visualizations

experimental_workflow cluster_modification Protein Modification cluster_digestion Sample Preparation for MS cluster_analysis Mass Spectrometry Analysis p1 Purified Protein p2 Add 3-BPB p1->p2 p3 Incubate p2->p3 p4 Quench Reaction p3->p4 p5 Sample Cleanup p4->p5 d1 Reduction & Alkylation (DTT/IAM) p5->d1 d2 Trypsin Digestion d1->d2 d3 Desalting (C18) d2->d3 a1 LC-MS/MS d3->a1 a2 Database Search (Variable Modification: +196.96 Da) a1->a2 a3 Validation of Modified Peptides a2->a3

Caption: Experimental workflow for the validation of protein modification by this compound using mass spectrometry.

pla2_inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipid Membrane Phospholipids pla2 Phospholipase A2 (PLA2) phospholipid->pla2 substrate aa Arachidonic Acid pla2->aa catalyzes hydrolysis eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) aa->eicosanoids leads to synthesis of inflammation Inflammatory Response eicosanoids->inflammation bpb This compound bpb->pla2 inhibits

Caption: Inhibition of the Phospholipase A2 signaling pathway by this compound.

Unveiling the Reactivity Landscape of 3-Bromophenacyl Bromide: A Comparative Analysis of Nucleophilic Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electrophilic nature of 3-Bromophenacyl bromide (3-BPB) is crucial for its application as a covalent inhibitor and chemical probe. This guide provides an objective comparison of 3-BPB's reactivity with various biological nucleophiles, supported by available experimental data, detailed methodologies, and visual workflows to aid in experimental design and interpretation.

This compound is a bifunctional electrophile, with the α-carbon of the ketone being particularly susceptible to nucleophilic attack, leading to the displacement of the bromide ion. This reactivity is the basis for its well-established role as an inhibitor of enzymes, most notably phospholipase A2 (PLA2), where it is known to covalently modify active site residues.[1] However, the inherent reactivity of the α-bromoketone moiety raises questions about its specificity and potential for off-target modifications. This guide explores the cross-reactivity of 3-BPB with other biologically relevant nucleophiles, providing a framework for assessing its selectivity.

Quantitative Analysis of Nucleophilic Reactivity

While a comprehensive dataset of second-order rate constants for the reaction of this compound with a wide array of nucleophiles under identical conditions is not extensively documented in publicly available literature, we can compile and extrapolate from studies on 3-BPB and structurally similar α-haloketones to provide a comparative overview. The following table summarizes the observed and expected reactivity trends.

NucleophileRepresentative Amino Acid/MoleculeRelative ReactivitySecond-Order Rate Constant (k₂) Reference Data
ThiolateCysteineVery HighKinetic studies on the reaction of phenacyl bromide derivatives with thiophenol and thioglycolic acid in methanol demonstrate rapid SN2 reactions. The rate is highly dependent on the substitution on the phenacyl ring.
ImidazoleHistidineHighp-Bromophenacyl bromide is a well-known inhibitor of phospholipase A2, covalently modifying the active site histidine (His48).
Amine (aliphatic, primary)Lysine (ε-amino group)Moderate to HighThe reaction of phenacyl bromide with substituted anilines follows second-order kinetics, consistent with an SN2 mechanism. The rate is influenced by the nucleophilicity of the amine.[2]
CarboxylateAspartate, Glutamate, Fatty AcidsModeratep-Bromophenacyl bromide is used as a derivatization reagent for carboxylic acids to facilitate their analysis by HPLC with UV detection.[3] The reaction typically requires heating.[3]
ThioetherMethionineLow to Moderate3-BPB reacts with thioethers to form sulfonium salts.[2]

Note: The relative reactivity is a qualitative assessment based on available data. Direct quantitative comparisons of rate constants for 3-BPB with this range of nucleophiles under a single set of experimental conditions are limited. The provided reference data is for phenacyl bromide or p-bromophenacyl bromide, which are expected to have similar reactivity profiles to 3-BPB.

Experimental Protocols

To facilitate the investigation of 3-BPB's cross-reactivity, we provide two key experimental protocols.

Protocol 1: Comparative Kinetic Analysis of 3-BPB Reactivity with Nucleophiles via HPLC

This protocol allows for the determination of second-order rate constants for the reaction of 3-BPB with various nucleophiles by monitoring the disappearance of 3-BPB over time.

Materials:

  • This compound (3-BPB)

  • Nucleophiles of interest (e.g., N-acetyl-L-cysteine, N-acetyl-L-histidine, N-acetyl-L-lysine, sodium acetate)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.4)

  • HPLC system with a C18 reverse-phase column and UV detector

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of 3-BPB in acetonitrile.

    • Prepare 100 mM stock solutions of each nucleophile in the reaction buffer.

  • Kinetic Run:

    • Equilibrate the HPLC column with a suitable mobile phase (e.g., a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA).

    • In a temperature-controlled vial, mix the reaction buffer and the nucleophile stock solution to achieve a final concentration of 10 mM.

    • Initiate the reaction by adding the 3-BPB stock solution to a final concentration of 1 mM.

    • Immediately inject an aliquot (t=0) into the HPLC system.

    • Inject aliquots at regular time intervals (e.g., every 2, 5, 10, 20, 30 minutes) to monitor the decrease in the 3-BPB peak area.

  • Data Analysis:

    • Plot the natural logarithm of the 3-BPB peak area versus time.

    • The slope of the resulting linear plot will be the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the nucleophile.

Protocol 2: Competitive Reactivity Assay

This protocol provides a direct comparison of the reactivity of multiple nucleophiles with 3-BPB in a single experiment.

Materials:

  • Same as Protocol 1, with a mixture of nucleophiles.

  • LC-MS system for product identification.

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of 3-BPB in acetonitrile.

    • Prepare a stock solution containing a mixture of nucleophiles (e.g., 10 mM each of N-acetyl-L-cysteine, N-acetyl-L-histidine, and N-acetyl-L-lysine) in the reaction buffer.

  • Reaction:

    • In a reaction vial, mix the nucleophile mixture with the reaction buffer.

    • Initiate the reaction by adding the 3-BPB stock solution to a final concentration of 1 mM (a sub-stoichiometric amount relative to the total nucleophile concentration).

    • Allow the reaction to proceed for a set period (e.g., 30 minutes).

  • Analysis:

    • Quench the reaction by adding an excess of a thiol-containing quenching agent (e.g., dithiothreitol).

    • Analyze the reaction mixture by LC-MS to identify and quantify the different nucleophile-BPB adducts formed.

    • The relative peak areas of the different adducts will provide a semi-quantitative measure of the relative reactivity of the nucleophiles.

Visualizing Reaction and Signaling Pathways

To provide a clearer understanding of the experimental workflow and the biological context of 3-BPB's reactivity, the following diagrams are provided.

G Experimental Workflow for Cross-Reactivity Analysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Interpretation stock_3bpb 3-BPB Stock (Acetonitrile) reaction_mix Reaction Mixture: 3-BPB + Nucleophile stock_3bpb->reaction_mix stock_nuc Nucleophile Stocks (Buffer) stock_nuc->reaction_mix time_points Time-course Sampling reaction_mix->time_points lcms LC-MS Analysis (Identify Adducts) reaction_mix->lcms Competitive Assay hplc HPLC Analysis (Monitor 3-BPB decay) time_points->hplc rate_constants Calculate Second-Order Rate Constants (k₂) hplc->rate_constants reactivity_comparison Compare Relative Reactivity lcms->reactivity_comparison rate_constants->reactivity_comparison

Caption: Workflow for analyzing 3-BPB's nucleophilic cross-reactivity.

G Inhibition of Phospholipase A₂ Signaling by 3-BPB cluster_membrane Cell Membrane cluster_cytosol Cytosol membrane_phospholipid Membrane Phospholipid arachidonic_acid Arachidonic Acid membrane_phospholipid->arachidonic_acid PLA₂ pla2 Phospholipase A₂ (PLA₂) eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) arachidonic_acid->eicosanoids COX, LOX enzymes inflammation Inflammation eicosanoids->inflammation bpb This compound (3-BPB) bpb->pla2 Covalent Modification of His48 (Inhibition)

Caption: 3-BPB inhibits PLA₂-mediated inflammatory signaling.

Conclusion

This compound is a potent electrophile that exhibits broad reactivity towards various biological nucleophiles. While its high reactivity with thiols and the imidazole side chain of histidine underlies its utility as a covalent inhibitor, researchers should be aware of its potential for off-target reactions with other nucleophilic residues, such as the ε-amino group of lysine and carboxylate groups, particularly at higher concentrations or longer incubation times. The provided experimental protocols and workflows offer a starting point for a more detailed and quantitative assessment of 3-BPB's cross-reactivity in specific experimental systems, enabling a more informed application of this valuable chemical tool in drug discovery and chemical biology.

References

Benchmarking 3-Bromophenacyl Bromide: A Comparative Guide to its Performance in Diverse Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate reagent is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. 3-Bromophenacyl bromide, a versatile bifunctional reagent, is widely employed in the synthesis of a variety of organic compounds, particularly heterocyclic scaffolds of medicinal importance. This guide provides an objective comparison of its performance against alternative reagents in several key synthetic transformations, supported by experimental data and detailed protocols.

I. Synthesis of Thiazoles via Hantzsch Condensation

The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry, typically involves the reaction of an α-halo ketone with a thioamide. This compound serves as a common α-halo ketone component, leading to the formation of 2,4-disubstituted thiazoles. Its performance is often compared with other substituted phenacyl bromides.

Table 1: Performance Comparison of Phenacyl Bromides in Hantzsch Thiazole Synthesis

Phenacyl Bromide DerivativeThioamideCatalyst/SolventTime (h)Yield (%)Reference
This compound ThioacetamideBu4NPF6 / MeOH0.2594[1]
4-Bromophenacyl bromideThioacetamideBu4NPF6 / MeOH0.2595[1]
4-Chlorophenacyl bromideThioacetamideBu4NPF6 / MeOH0.2596[1]
Phenacyl bromideThioacetamideBu4NPF6 / MeOH0.2598[1]
This compound ThioureaBu4NPF6 / MeOH0.2592[1]
4-Bromophenacyl bromideThioureaBu4NPF6 / MeOH0.2593[1]
4-Chlorophenacyl bromideThioureaBu4NPF6 / MeOH0.2594[1]
Phenacyl bromideThioureaBu4NPF6 / MeOH0.2595[1]

Analysis: The data indicates that this compound is a highly effective reagent in the Hantzsch thiazole synthesis, affording excellent yields in very short reaction times. Its performance is comparable to other halogenated and unsubstituted phenacyl bromides, suggesting that the position of the bromine atom on the phenyl ring has a minimal impact on the overall efficiency of this particular transformation under the specified catalytic conditions. The choice between these reagents may, therefore, depend on the desired substitution pattern in the final thiazole product or reagent availability and cost.

Experimental Protocol: General Procedure for the Synthesis of Thiazole Derivatives

A mixture of the respective phenacyl bromide (1 mmol), thioamide or thiourea (1.2 mmol), and tetrabutylammonium hexafluorophosphate (Bu4NPF6) (10 mol%) is stirred in methanol (5 mL) at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is filtered. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield the pure thiazole derivative.[1]

Hantzsch_Thiazole_Synthesis reagent1 This compound catalyst Bu4NPF6 / MeOH Room Temperature reagent1->catalyst reagent2 Thioamide / Thiourea reagent2->catalyst product 2,4-Disubstituted Thiazole catalyst->product Hantzsch Condensation

Hantzsch Thiazole Synthesis Workflow

II. Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with significant biological activities. A common synthetic route involves the condensation of a 2-aminopyridine with an α-halo ketone. This compound is frequently used in this capacity.

Table 2: Performance of this compound in Imidazo[1,2-a]pyridine Synthesis

2-Aminopyridine Derivativeα-Halo KetoneCatalyst/SolventTime (h)Yield (%)Reference
2-AminopyridineThis compound Copper Silicate / EtOH1.590[2]
2-Amino-5-methylpyridineThis compound Copper Silicate / EtOH1.588[2]
2-Aminopyridine4-Bromophenacyl bromideCopper Silicate / EtOH1.592[2]
2-Aminopyridine4-Chlorophenacyl bromideCopper Silicate / EtOH2.085[2]
2-Aminopyridine2-BromoacetophenoneCopper Silicate / EtOH1.094[2]

Analysis: this compound demonstrates high efficiency in the synthesis of imidazo[1,2-a]pyridines, providing high yields in a short timeframe. Its performance is comparable to other substituted phenacyl bromides. The unsubstituted 2-bromoacetophenone appears to give a slightly higher yield in a shorter time, which could be attributed to reduced steric hindrance. The choice of reagent will largely be dictated by the desired substituent on the phenyl ring of the final product.

Experimental Protocol: General Procedure for the Synthesis of Imidazo[1,2-a]pyridines

In a round-bottom flask, 2-aminopyridine (1 mmol), the substituted phenacyl bromide (1 mmol), and copper silicate catalyst (10 mol%) are added to ethanol (5 mL). The reaction mixture is refluxed, and the progress is monitored by TLC. After completion, the reaction mixture is filtered to isolate the catalyst and then poured over crushed ice to obtain the solid product. The crude product is then purified by recrystallization.[2]

Imidazopyridine_Synthesis reagent1 This compound catalyst Copper Silicate / EtOH Reflux reagent1->catalyst reagent2 2-Aminopyridine reagent2->catalyst product Imidazo[1,2-a]pyridine catalyst->product Condensation/Cyclization

Imidazo[1,2-a]pyridine Synthesis Workflow

III. Synthesis of Benzofurans

Benzofurans are another important class of heterocyclic compounds found in many natural products and pharmaceuticals. One synthetic approach involves the reaction of a phenol with an α-halo ketone, followed by cyclization.

While direct comparative data for this compound in a single standardized benzofuran synthesis is less common in the literature, its utility can be inferred from related transformations. For instance, the reaction of substituted phenols with phenacyl bromides followed by a cyclization step is a known method.

Table 3: Representative Yields in Benzofuran Synthesis using Phenacyl Bromides

Phenol Derivativeα-Halo KetoneReaction ConditionsYield (%)Reference
SalicylaldehydeChloroacetoneK2CO3, Reflux- (Intermediate)[3]
2-HydroxyarylacetonitrilesSodium SulfinatesPd-catalyzed58-94[3]
PhenolsTrichloroethylene/Boronic AcidsPd-catalyzed-[3]

Analysis: The synthesis of benzofurans often involves multi-step processes where the α-halo ketone is a key building block. The yields are generally good to excellent, but are highly dependent on the specific synthetic strategy and the nature of the substituents on both the phenol and the phenacyl bromide. This compound can be effectively used in these routes to introduce a 3-bromophenyl substituent at the 2-position of the benzofuran ring. The choice of an alternative would primarily be to introduce a different substituent at this position.

Experimental Protocol: A General Route to 2-Arylbenzofurans

A common strategy involves the O-alkylation of a substituted 2-hydroxybenzaldehyde with a phenacyl bromide in the presence of a base like potassium carbonate in a solvent such as DMF. The resulting intermediate can then undergo intramolecular cyclization, often promoted by acidic or basic conditions, to yield the 2-arylbenzofuran.

Benzofuran_Synthesis reagent1 Substituted Phenol intermediate Intermediate Ether reagent1->intermediate O-Alkylation reagent2 This compound reagent2->intermediate product 2-(3-Bromophenyl)benzofuran intermediate->product Intramolecular Cyclization

General Benzofuran Synthesis Pathway

IV. Esterification of Carboxylic Acids

This compound is also utilized as a derivatizing agent for carboxylic acids, converting them into their corresponding phenacyl esters. These esters are often crystalline and exhibit strong UV absorbance, facilitating their detection and quantification by HPLC.

Table 4: Comparison of Reagents for Carboxylic Acid Derivatization

Carboxylic AcidDerivatizing AgentReaction ConditionsTimeYield (%)Reference
Formic Acidp-Bromophenacyl bromide66% Alcohol, Reflux30 min86[4]
Various AcidsThis compound K2CO3, MeCN, 80°C30 minHighGeneral Procedure
Various Acids4'-Bromophenacyl triflateN,N-diisopropylethylamine, MeCN, RT1-5 minQuantitative[5]
Fatty AcidsBF3 in Methanol50-60°C1 h-[6]
Fatty Acids(Trimethylsilyl)diazomethane (TMSD)--High[7]

Analysis: this compound is an effective reagent for the esterification of carboxylic acids, providing high yields. However, for applications requiring very rapid derivatization at room temperature, 4'-bromophenacyl triflate presents a significant advantage. For the specific case of fatty acid analysis by GC, methylation using reagents like BF3 in methanol or (trimethylsilyl)diazomethane are more common and effective alternatives. The choice of derivatizing agent is therefore highly dependent on the analytical technique to be employed and the desired reaction conditions.

Experimental Protocol: Esterification of Carboxylic Acids with this compound

The carboxylic acid is neutralized with a base such as potassium carbonate. This compound is then added to a solution of the carboxylate salt in a polar aprotic solvent like acetonitrile. The mixture is heated, typically at 80°C, for about 30 minutes. After cooling, the product can be isolated and purified for analysis.

Esterification reagent1 Carboxylic Acid conditions Base, Solvent Heat reagent1->conditions reagent2 This compound reagent2->conditions product 3-Bromophenacyl Ester conditions->product Esterification

Esterification of Carboxylic Acids

Conclusion

This compound is a robust and versatile reagent that demonstrates excellent performance across a range of important synthetic transformations. In the synthesis of thiazoles and imidazo[1,2-a]pyridines, it provides high yields comparable to other substituted phenacyl bromides, making the choice of reagent primarily dependent on the desired final product structure. For benzofuran synthesis, it serves as a valuable building block for introducing a 2-(3-bromophenyl) moiety. In the derivatization of carboxylic acids for HPLC analysis, it is a reliable choice, although faster alternatives exist. The selection of this compound or an alternative should be guided by a careful consideration of the specific synthetic goals, desired reaction conditions, and the required analytical method.

References

A Researcher's Guide to the Isomeric Purity Analysis of 3-Bromophenacyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the isomeric purity of pharmaceutical intermediates like 3-Bromophenacyl bromide is of paramount importance. The presence of positional isomers, such as 2-Bromophenacyl bromide and 4-Bromophenacyl bromide, which can arise during synthesis, can significantly impact the downstream reaction kinetics, impurity profiles, and ultimately the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of the principal analytical techniques for determining the isomeric purity of this compound, supported by detailed experimental protocols and performance data.

Understanding the Isomeric Landscape

The most common route to this compound is the bromination of 3'-bromoacetophenone.[1] During this synthesis, side reactions can lead to the formation of positional isomers where the bromine atom is located on a different position of the phenyl ring. The primary isomeric impurities of concern are:

  • 2-Bromophenacyl bromide: Bromination at the ortho position.

  • 4-Bromophenacyl bromide: Bromination at the para position.

  • Di- and poly-brominated species: Over-bromination of the aromatic ring or the phenacyl group.

Rigorous analytical control is therefore essential to quantify the levels of these impurities. The most powerful and widely used techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for isomeric purity analysis depends on several factors, including the required sensitivity, resolution, and the specific information needed (e.g., quantification vs. structural confirmation).

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing detailed structural information.
Best Suited For Routine quality control, quantification of isomers.Identification and quantification of volatile isomers and impurities.Structural elucidation and confirmation of isomers, absolute quantification (qNMR).
Sample Requirements Soluble in a suitable solvent.Volatile and thermally stable.Soluble in a deuterated solvent.
Resolution of Isomers Good to excellent, depending on the column and mobile phase.Excellent, particularly with high-resolution capillary columns.Excellent for distinguishing isomers with different chemical environments.
Sensitivity Moderate to high, depending on the detector (e.g., UV, MS).High, especially with selected ion monitoring (SIM).Lower sensitivity compared to chromatographic methods.
Quantitative Accuracy High, with proper calibration.High, with appropriate internal standards.High for absolute quantification (qNMR) with a suitable internal standard.

Experimental Protocols

The following are detailed experimental protocols that can be adapted and validated for the isomeric purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is ideal for the routine quantification of isomeric impurities. A reversed-phase method is generally suitable for separating brominated aromatic compounds.

  • Instrumentation: HPLC system with a UV detector or a mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended for optimal separation of isomers and potential byproducts.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      Time (min) % Solvent B
      0 40
      20 80
      25 80
      26 40

      | 30 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and definitive identification of volatile isomers.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Split (e.g., 50:1 ratio) or splitless, depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 50-350.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the unambiguous structural identification of isomers. Differences in the substitution pattern on the aromatic ring will lead to distinct chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to fully assign the structures of the isomers.

Expected ¹H NMR Spectral Features for Bromophenacyl Bromide Isomers:

IsomerAromatic Protons (ppm)Methylene Protons (-CH₂Br) (ppm)
2-Bromophenacyl bromide Complex multiplet pattern in the aromatic region.Singlet
This compound Distinct multiplets for the four aromatic protons.[2]Singlet around 4.4 ppm.[2]
4-Bromophenacyl bromide Two doublets (AA'BB' system) in the aromatic region.[3]Singlet around 4.4 ppm.[3]

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the isomeric purity analysis of this compound.

Isomeric_Purity_Analysis cluster_synthesis Synthesis and Impurity Formation cluster_analysis Analytical Techniques cluster_data Data Analysis and Purity Assessment start 3'-Bromoacetophenone bromination Bromination start->bromination product Crude this compound bromination->product isomers Isomeric Impurities (2- and 4-isomers, poly-brominated) bromination->isomers hplc HPLC product->hplc Quantitative Analysis gcms GC-MS product->gcms Identification & Quantification nmr NMR product->nmr Structural Confirmation quantification Quantification of Isomers hplc->quantification gcms->quantification identification Structural Identification gcms->identification nmr->identification purity Final Purity Report quantification->purity identification->purity

Logical workflow for the isomeric purity analysis of this compound.

Conclusion

The comprehensive isomeric purity analysis of this compound requires a multi-faceted approach. HPLC is a robust and reliable method for routine quality control and quantification of known isomeric impurities. GC-MS offers superior separation and definitive identification, making it an invaluable tool for impurity profiling. NMR spectroscopy provides unambiguous structural confirmation of the isomers and can be used for absolute quantification. For comprehensive quality assurance in a drug development setting, a combination of these orthogonal techniques is often employed. This integrated approach ensures the highest level of confidence in the isomeric purity of this compound, guaranteeing the quality and consistency of this critical pharmaceutical intermediate.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of 3-Bromophenacyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 3-bromophenacyl bromide stands out as a versatile foundational molecule.[1][2][3] Its unique chemical structure, featuring two electrophilic centers, makes it an ideal starting point for synthesizing a wide array of heterocyclic compounds with significant therapeutic potential.[1] This guide offers a comparative analysis of the biological activities of various compounds derived from this compound, supported by quantitative data and detailed experimental protocols.

Derivatives synthesized from this compound have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme-inhibiting activities.[4][5] The introduction of the 3-bromophenacyl group into different molecular scaffolds allows for the creation of novel chemical entities with enhanced biological efficacy.[1]

Comparative Anticancer Activity

Brominated compounds, including those derived from this compound, have shown considerable promise as anticancer agents.[6][7] Their cytotoxic effects have been observed across various cancer cell lines, with their efficacy often linked to the induction of apoptosis and the generation of reactive oxygen species (ROS).[6][8]

Table 1: Comparative Cytotoxicity (IC50) of Brominated Chalcone and Acetophenone Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 ValueReference
H72ChalconeMGC803 (Gastric)3.57 µM[6]
H72ChalconeHGC27 (Gastric)4.89 µM[6]
H72ChalconeSGC7901 (Gastric)5.61 µM[6]
5cAcetophenoneMCF7 (Breast)< 10 µg/mL[9]
5cAcetophenonePC3 (Prostate)< 10 µg/mL[9]
5cAcetophenoneA549 (Alveolar)11.80 µg/mL[9]
5cAcetophenoneCaco2 (Colorectal)18.40 µg/mL[9]

Notably, the brominated chalcone derivative H72 exhibited greater potency against gastric cancer cell lines than the standard chemotherapeutic drug 5-fluorouracil.[6] Furthermore, a series of brominated acetophenone derivatives showed significant cytotoxicity, with compound 5c being particularly effective against breast and prostate cancer cell lines.[9] Interestingly, compound 5c displayed lower cytotoxicity towards normal human breast epithelial cells, suggesting a degree of selectivity for cancer cells.[9]

Antimicrobial and Antifungal Efficacy

The growing challenge of antimicrobial resistance has spurred the search for new and effective therapeutic agents. Heterocyclic compounds synthesized from this compound, such as thiazole and imidazole derivatives, have emerged as promising candidates.[10][11][12] These compounds interfere with microbial growth and, in some cases, inhibit the formation of biofilms, a key virulence factor for many pathogens.[13]

Table 2: Antimicrobial and Antifungal Activity of Selected Derivatives

Compound ClassTarget OrganismActivity MetricResultReference
Thiazole-pyrazoline hybrid (11q)Candida zeylanoidesIC50250 µg/mL[14]
Bromophenol derivative (2)Staphylococcus aureus & MRSABiofilm InhibitionSignificant[13]
Thiazole derivatives (5-8)Gram-negative bacteriaAntibacterial ActivityInactive[15]
Thiazole derivatives (5-8)Candida albicans & C. glabrataAntifungal ActivityDistinguished[15]

A notable example is a thiazole-pyrazoline hybrid, which demonstrated remarkable inhibitory activity against Candida zeylanoides, surpassing the efficacy of the standard antifungal drug ketoconazole.[14] Additionally, a simple bromophenol derivative, 3-bromo-2,6-dihydroxyacetophenone, not only showed good activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) but also inhibited their biofilm formation.[13]

Enzyme Inhibition

Compounds derived from this compound have also been investigated as enzyme inhibitors, which is a critical area of drug discovery for various diseases.[1][16] For instance, a series of novel bromophenols demonstrated inhibitory effects on human serum paraoxonase-1 (PON1), an enzyme linked to organophosphate hydrolysis and antioxidant activity.[17]

Table 3: Enzyme Inhibition Profile of Bromophenol Derivatives

Enzyme TargetCompound ClassInhibition MetricValue RangeReference
Acetylcholinesterase (AChE)BromophenolsKi0.13-14.74 nM[16]
Butyrylcholinesterase (BChE)BromophenolsKi5.11-23.95 nM[16]
α-GlycosidaseBromophenolsKi63.96-206.78 nM[16]
Paraoxonase-1 (PON1)BromophenolsIC500.123-1.212 mM[17]

Synthesized bromophenols have shown potent inhibition of cholinesterase enzymes, which are key targets in the management of Alzheimer's disease.[16] The low nanomolar Ki values for AChE and BChE inhibition highlight the potential of these compounds for further development as neuroprotective agents.[16]

Visualizing Mechanisms and Methodologies

To further elucidate the biological context and experimental approaches, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.

G Compound Brominated Chalcone (e.g., H72) ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS induces Mito Mitochondrial Dysfunction ROS->Mito Bax Bax Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondria-mediated apoptosis pathway induced by a brominated chalcone.

G Start Seed Cancer Cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat cells with Compound Derivatives (various concentrations) Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT Reagent (e.g., 5 mg/mL) Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddSolvent Add Solubilizing Agent (e.g., DMSO) Incubate3->AddSolvent Read Measure Absorbance at ~570 nm AddSolvent->Read Analyze Calculate IC50 values Read->Analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Experimental Protocols

Synthesis of Brominated Chalcone Derivatives

This protocol describes a general method for synthesizing brominated chalcone derivatives, which are precursors to many of the biologically active compounds discussed.

  • Preparation of Bromoacetophenone: To a solution of the starting acetophenone derivative (1 equivalent) in a suitable solvent like ethanol, add aromatic aldehyde (1.2 equivalents).[8]

  • Condensation Reaction: Add a base, such as sodium hydroxide (2 equivalents), to the solution and stir at room temperature for approximately 6 hours.[8]

  • Isolation of Product: The resulting precipitate is filtered, washed thoroughly with water, and then dried.[8]

  • Purification: The crude product is purified by silica gel column chromatography using a hexane:ethyl acetate (4:1) solvent system to yield the final brominated chalcone derivative.[8]

In Vitro Cytotoxicity Evaluation (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and a positive control (e.g., 5-FU) for a period of 24 to 72 hours.[9]

  • MTT Addition: Following the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The supernatant is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[9]

Antimicrobial Susceptibility Testing (Well Diffusion Method)

The well diffusion method is a standard technique to evaluate the antimicrobial activity of synthesized compounds.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Agar Plate Inoculation: The surface of an appropriate agar medium is uniformly inoculated with the microbial suspension.

  • Well Creation: Wells are created in the agar using a sterile cork borer.

  • Compound Application: A specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well. A standard antibiotic (e.g., cefotaxime) and the solvent alone serve as positive and negative controls, respectively.[15]

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism.

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

References

Comparative Analysis of 3-Bromophenacyl Bromide and Alternative Reagents for the Synthesis of Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic and medicinal chemistry, the strategic introduction of bromine atoms into heterocyclic scaffolds is a cornerstone for the development of novel pharmaceuticals and functional materials. Brominated heterocycles serve as versatile intermediates, primarily due to the bromine atom's ability to act as a leaving group in cross-coupling reactions, facilitating the construction of complex molecular architectures.[1] This guide provides a comprehensive comparison of 3-Bromophenacyl bromide with other common brominating agents for the synthesis of brominated heterocycles, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a highly versatile bifunctional reagent characterized by the presence of two electrophilic centers: the α-carbon bearing a labile bromine atom and the carbonyl carbon.[2] This dual reactivity makes it an excellent precursor for the synthesis of a wide array of heterocyclic compounds, particularly in reactions where it can be readily alkylated.[2][3] Its utility is prominently showcased in the renowned Hantzsch thiazole synthesis for the creation of substituted thiazoles.[4][5][6][7]

The Hantzsch Thiazole Synthesis: A Key Application

The Hantzsch thiazole synthesis, a classic and widely utilized method, involves the condensation reaction between an α-haloketone, such as this compound, and a thioamide or thiourea.[4][5][8] This reaction proceeds via a nucleophilic attack by the sulfur of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4][6]

Reaction Workflow: Hantzsch Thiazole Synthesis

Hantzsch_Synthesis reagents This compound + Thioamide/Thiourea intermediate Isothiourea Intermediate reagents->intermediate Nucleophilic Substitution solvent Solvent (e.g., Ethanol) cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization Heat/Base product Brominated Thiazole Derivative cyclization->product

Caption: A logical workflow of the Hantzsch thiazole synthesis.

Comparative Analysis of Brominating Reagents

While this compound is a key building block for constructing certain brominated heterocycles, direct bromination of an existing heterocyclic ring is another common strategy. This section compares the performance of this compound with alternative brominating agents. The choice of reagent is critical and depends on the substrate's reactivity, the desired regioselectivity, and reaction conditions.[1]

ReagentKey Features & ApplicationsCommon ConditionsAdvantagesDisadvantages
This compound Synthesis of thiazoles and other heterocycles via condensation reactions (e.g., Hantzsch synthesis).[4][9]Reflux in ethanol or methanol; can be catalyzed.[4][6][8]Builds the heterocyclic ring and incorporates the bromo-phenyl moiety simultaneously.Limited to specific heterocyclic systems where the phenacyl scaffold is desired.
N-Bromosuccinimide (NBS) Allylic, benzylic, and aromatic bromination of electron-rich heterocycles.[10][11][12]CCl₄ with a radical initiator (AIBN) for radical reactions; DMF for para-selective aromatic bromination.[10][12]Mild, selective, and easier to handle than liquid bromine.[13]Can lead to side products; succinimide byproduct can be difficult to remove.[12][14]
Elemental Bromine (Br₂) Direct electrophilic bromination of a wide range of aromatic and heterocyclic compounds.[1][15]Acetic acid, chloroform, or with a Lewis acid catalyst (e.g., FeBr₃, AlBr₃).[1][14]Highly reactive and cost-effective.Highly toxic, corrosive, and difficult to handle; can lead to over-bromination.[13][16]
Dibromoisocyanuric acid (DBI) A powerful brominating agent for electron-deficient substrates.Concentrated sulfuric acid.More reactive than NBS, leading to higher yields and shorter reaction times in some cases.Requires strongly acidic conditions.
In situ Generated Bromine Electrophilic bromination using safer starting materials.[16][17]Oxidation of HBr or KBr with NaOCl or H₂O₂ in a flow reactor.[16][17]Enhanced safety by avoiding storage and handling of liquid bromine; high yields (78-99%).[16][17]Requires specialized equipment like a flow reactor.

Experimental Protocols

This protocol is adapted from a general procedure for the Hantzsch thiazole synthesis.[8][18]

Materials:

  • This compound (1 mmol)

  • Thiourea (1 mmol)

  • Ethanol (10 mL)

Procedure:

  • Dissolve this compound and thiourea in ethanol in a round-bottom flask.

  • Stir the mixture at room temperature or reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).[18]

  • Upon completion, the product often precipitates from the reaction mixture. If not, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 2-amino-4-(3-bromophenyl)thiazole.

Workflow for Reagent Comparison

Reagent_Comparison start Desired Brominated Heterocycle decision Build Ring or Brominate Existing? start->decision build_ring This compound (Hantzsch Synthesis) decision->build_ring Build Ring brominate_existing Direct Bromination decision->brominate_existing Brominate synthesis Synthesize Heterocycle build_ring->synthesis reagent_choice Select Reagent: NBS, Br₂, DBI, etc. brominate_existing->reagent_choice reagent_choice->synthesis purification Purification synthesis->purification analysis Characterization (NMR, MS) purification->analysis end Final Product analysis->end

Caption: A decision workflow for selecting a bromination strategy.

This protocol outlines a general procedure for the bromination of an activated aromatic heterocycle.[10][12]

Materials:

  • Heterocyclic substrate (1 mmol)

  • N-Bromosuccinimide (NBS) (1.1 mmol)

  • Dimethylformamide (DMF) (10 mL)

Procedure:

  • Dissolve the heterocyclic substrate in DMF in a round-bottom flask.

  • Add NBS portion-wise to the solution at room temperature.

  • Stir the reaction mixture until TLC indicates the consumption of the starting material.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the brominated heterocycle.

Conclusion

The synthesis of brominated heterocycles can be approached in two primary ways: by constructing the heterocyclic ring with a bromine-containing building block or by direct bromination of a pre-formed heterocycle. This compound is an exemplary reagent for the former strategy, especially in the context of the Hantzsch thiazole synthesis. For the latter approach, a range of reagents such as NBS, elemental bromine, and DBI offer distinct advantages and disadvantages in terms of reactivity, selectivity, and handling. The choice of the optimal reagent and methodology is contingent upon the specific molecular target and the desired synthetic efficiency. The development of safer, in-situ bromine generation methods further expands the toolkit for chemists, promising more sustainable approaches to the synthesis of these valuable compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Bromophenacyl Bromide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents like 3-Bromophenacyl bromide are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, emphasizing operational and logistical plans for immediate implementation.

Immediate Safety and Handling Precautions

This compound is a corrosive and lachrymatory substance that can cause severe skin burns and eye damage.[1] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): When handling this compound, wearing appropriate PPE is the first line of defense. This includes:

  • Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[1][2]

  • Eye Protection: Chemical splash goggles are essential. For enhanced protection, especially when handling larger quantities, a face shield is also recommended.[2][3]

  • Protective Clothing: A fully buttoned lab coat and a chemical-resistant apron or a complete suit protecting against chemicals should be worn.[1][2]

  • Respiratory Protection: All handling of this compound should occur within a properly functioning and certified laboratory chemical fume hood.[2] If exposure limits are exceeded, a NIOSH/MSHA approved respirator should be used.[4]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues and the laboratory supervisor.

  • Control and Contain: For small spills, absorb the material with an inert, dry material such as vermiculite, dry sand, or earth. Do not use combustible materials.

  • Cleanup: Use dry clean-up procedures and avoid generating dust.[3] Do not use water, as this compound can react violently with it. Place the spilled material and absorbent into a clean, dry, sealable, and appropriately labeled container for hazardous waste.

  • Decontaminate: Decontaminate the spill area thoroughly.

  • Personal Decontamination: Remove and launder contaminated clothing before reuse.[5] Wash hands and any exposed skin thoroughly with soap and water after handling.[3]

Proper Disposal Procedures

The recommended and safest method for the disposal of this compound is through a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical down the drain or with general waste.

Waste Collection and Storage:

  • Container: Collect waste this compound, including contaminated materials from spills, in a dedicated, sealable, and airtight hazardous waste container. The container must be compatible with the chemical; avoid polyethylene containers.[2] An original container or a corrosive-resistant container with a resistant inner liner is suitable.[5]

  • Labeling: Attach a completed Dangerous Waste label to the container as soon as waste is first added. The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other required information by your institution and local regulations.

  • Storage: Store the waste container in a designated, cool, dry, and well-ventilated waste accumulation area.[2] Opened containers must be carefully resealed and kept upright to prevent leakage.[2] The storage area should be away from incompatible materials.

Chemical Incompatibility: To prevent hazardous reactions, store this compound waste away from the following incompatible materials:

Incompatible Material
Water
Strong oxidizing agents[4]
Strong bases[4]
Strong reducing agents[4]
Alcohols
Alkali metals[2]
Powdered metals[2]
Ammonia[2]
Amines[2]
Aldehydes[2]
Ketones[2]
Organic materials[2]

Arranging for Disposal:

Once the waste container is full or no longer in use, complete a chemical collection request form as per your institution's guidelines and arrange for pickup by the designated hazardous waste management service.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Handle in Fume Hood A->B C Unused/Expired Chemical B->C D Spill Cleanup Material B->D E Collect in Compatible, Labeled Container C->E D->E F Store in Designated Area E->F G Segregate from Incompatible Materials F->G H Complete Waste Collection Request G->H I Transfer to Licensed Waste Disposal Service H->I

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most detailed and current information.

References

Safeguarding Your Research: Essential PPE and Handling Protocols for 3-Bromophenacyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for the handling and disposal of 3-Bromophenacyl bromide (CAS No. 18523-22-3). Adherence to these protocols is mandatory to ensure the safety of all laboratory personnel.

This compound is a versatile reagent in organic synthesis but poses significant health risks. It is classified as a corrosive substance that can cause severe skin burns and eye damage and is also a lachrymator (a substance that irritates the eyes and causes tears).[1][2] Proper personal protective equipment (PPE) and handling procedures are paramount to mitigate these risks.

Hazard Summary & Essential Safety Data

A thorough understanding of the hazards associated with this compound is the first step in safe handling. The following table summarizes key quantitative and qualitative safety data.

ParameterValue/InformationSource
Appearance White to light yellow/orange powder or crystal[1]
CAS Number 18523-22-3[3]
Molecular Formula C8H6Br2O[3]
Molecular Weight 277.94 g/mol [3]
Melting Point 49.0 to 53.0 °C[1]
GHS Hazard Statements H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals.[1]
Signal Word Danger[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required when handling this compound. The following equipment must be worn at all times in the laboratory when this chemical is in use.

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against splashes and airborne particles.[2]

  • Skin Protection:

    • Gloves: Nitrile gloves are recommended.[4] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[2]

    • Lab Coat/Protective Clothing: A flame-resistant lab coat or other protective clothing is required to prevent skin contact.[2]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][4] If there is a risk of dust formation, a NIOSH-approved respirator should be worn.[5]

Operational Plan for Handling and Use

Follow these step-by-step procedures for the safe handling of this compound:

  • Preparation and Area Setup:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[5]

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Keep containers of this compound securely sealed when not in use.[6]

  • Handling the Chemical:

    • Don the appropriate PPE as outlined above.

    • Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust.

    • Avoid creating dust.[2]

    • Use compatible tools and equipment to prevent corrosion. The substance may be corrosive to metals.[1]

  • Post-Experiment Procedure:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Wash hands with soap and water after handling is complete.[6]

    • Contaminated clothing should be laundered separately before reuse.[6]

Spill and Emergency Procedures

In the event of a spill or exposure:

  • Spill:

    • Evacuate personnel from the immediate area.[2]

    • Wear appropriate PPE, including respiratory protection.[2]

    • Clean up spills immediately. Use dry cleanup procedures and avoid generating dust.[6]

    • Collect the spilled material in a clean, dry, sealable, and labeled container for hazardous waste disposal.[6]

  • Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][6]

    • Skin: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention.[2]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all surplus and non-recyclable solutions in a designated, labeled hazardous waste container.

    • Contaminated disposable materials (e.g., gloves, paper towels) should also be placed in a sealed and labeled hazardous waste container.

  • Disposal Method:

    • Dispose of contents and the container through a licensed professional waste disposal service.[1][2]

    • Do not allow the product to enter drains.[2]

Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling & Experimentation cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency Procedures A Verify Fume Hood, Eyewash & Shower B Don Required PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat A->B C Weigh & Transfer This compound in Fume Hood B->C D Conduct Experiment C->D E Decontaminate Glassware & Work Surfaces D->E Spill Spill Occurs D->Spill Potential Event Exposure Exposure Occurs D->Exposure Potential Event F Segregate Waste: - Solid Chemical Waste - Contaminated PPE E->F G Dispose of Waste via Licensed Service F->G H Wash Hands Thoroughly G->H Spill->G Collect & Dispose Exposure->H Decontaminate & Seek Medical Attention

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.